Product packaging for Calcium succinate hydrate(Cat. No.:)

Calcium succinate hydrate

Cat. No.: B13719698
M. Wt: 174.17 g/mol
InChI Key: QGRXCSKZKNYHEQ-UHFFFAOYSA-L
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Description

Historical Context of Succinate (B1194679) Chemistry and Calcium Salts Research

The study of succinates, the salts of succinic acid, is rooted in the broader field of dicarboxylic acids. Succinic acid itself is a key intermediate in the tricarboxylic acid (TCA) cycle, a fundamental metabolic pathway. Historically, research into metal salts of organic acids has been extensive, driven by their diverse applications. In the realm of succinates, early research focused on their synthesis and basic characterization. The introduction of various metal ions, including calcium, into the succinate framework led to the discovery of a wide range of compounds with unique properties. sci-hub.st The study of calcium salts, in general, has a long history due to calcium's abundance and its role in both biological systems and materials. The investigation into calcium dicarboxylate salt hydrates, such as calcium oxalate (B1200264) monohydrate, has laid the groundwork for understanding similar compounds like calcium succinate hydrate (B1144303), particularly in areas like thermal analysis and structural chemistry. mdpi.com

Evolution of Research on Calcium Succinate Compounds

Initial research on calcium succinate compounds focused on their precipitation and identification. Over time, the focus has shifted towards controlled synthesis and the growth of single crystals to enable detailed structural and property analysis. A significant aspect of this evolution is the study of its different hydrated forms. It has been reported to form both a trihydrate (Ca(C₄H₄O₄)·3H₂O) and a monohydrate (Ca(C₄H₄O₄)·H₂O). researchgate.netgoogle.com

Early methods for preparing calcium succinate involved simple precipitation reactions. frontiersin.org More advanced techniques, such as gel-aided solution growth and free evaporation methods, have been developed to produce larger, higher-quality single crystals. sci-hub.stresearchgate.net These improved crystals have been crucial for precise characterization using techniques like single-crystal X-ray diffraction (XRD). researchgate.net Research has also documented the transition between the trihydrate and monohydrate forms, noting that the trihydrate can convert to the more stable monohydrate form upon heating. google.com This transition is a key area of study as the number of water molecules significantly impacts the crystal structure and its properties. researchgate.net

Current Research Landscape and Significance of Calcium Succinate Hydrate

The current research landscape for this compound is primarily focused on its potential applications in materials science. One of the most promising areas is in the field of non-linear optical (NLO) materials. sci-hub.st NLO materials are vital for technologies like high-power frequency conversion and lasers. sci-hub.st Studies have shown that single crystals of calcium succinate exhibit second harmonic generation (SHG) efficiency, making them potential alternatives to established NLO crystals. sci-hub.st

Another significant area of contemporary research is the use of calcium dicarboxylate salt hydrates for thermochemical energy storage (TCES). mdpi.com Salt hydrates are investigated for their ability to store and release thermal energy through reversible dehydration and rehydration reactions, which is applicable for storing waste heat. mdpi.com Although research has explored several calcium dicarboxylate hydrates for this purpose, detailed thermal analysis of calcium succinate monohydrate is an area of ongoing interest. researchgate.netmdpi.com The compound's thermal stability and the energetics of its dehydration process are key parameters being investigated. researchgate.netmdpi.com

Overview of Key Research Areas in this compound Studies

The study of this compound encompasses several key research areas:

Crystal Growth and Structural Analysis: A primary focus is on growing high-quality single crystals using methods like free evaporation and gel-aided techniques. sci-hub.stresearchgate.net The resulting crystals are then analyzed using Powder X-ray Diffraction (PXRD) and single-crystal XRD to determine their crystal system, space group, and lattice parameters. sci-hub.stresearchgate.net These studies have confirmed that this compound typically crystallizes in a triclinic system. sci-hub.st

Spectroscopic Characterization: Techniques such as Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy are employed to identify the functional groups present in the compound and to confirm the coordination of the succinate ligand with the calcium ion. researchgate.net

Thermal Analysis: The thermal stability and decomposition of this compound are investigated using thermogravimetric analysis (TGA), differential thermal analysis (DTA), and differential scanning calorimetry (DSC). researchgate.net These studies determine the temperature at which the material is stable, identify the temperatures of dehydration, and quantify the associated energy changes (enthalpy of dehydration). sci-hub.stmdpi.com Research indicates that the trihydrate form is stable up to approximately 68 °C. sci-hub.st

Optical and Dielectric Properties: The optical properties are assessed using UV-Vis-NIR spectroscopy to determine the material's optical transmission range, a critical factor for NLO applications. sci-hub.st The second harmonic generation (SHG) efficiency is also measured to quantify its NLO activity. sci-hub.st Furthermore, the dielectric behavior, including the dielectric constant and AC conductivity, is studied as a function of frequency and temperature to understand its electrical properties. researchgate.netresearchgate.net

Research Data on this compound

Table 1: Crystal Structure Data for Calcium Succinate

ParameterReported ValueReference
Crystal SystemTriclinic sci-hub.st
Space GroupP-1 sci-hub.st
a (Å)6.702 sci-hub.st
b (Å)8.242 sci-hub.st
c (Å)10.742 sci-hub.st
α (°)81.33 sci-hub.st
β (°)88.90 sci-hub.st
γ (°)68.48 sci-hub.st

Table 2: Thermal Properties of Calcium Succinate Hydrates

PropertyObservationTemperature Range (°C)Reference
Thermal Stability (Trihydrate)Stable without weight loss< 68 sci-hub.st
Dehydration (Trihydrate)Major weight loss attributed to water liberation68.65 - 218.6 sci-hub.st
Dehydration Onset (General)Applicable in the desired range for TCES100 - 200 mdpi.com
Overall Thermal StabilityStable up to 220 °C< 220 mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6CaO5 B13719698 Calcium succinate hydrate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H6CaO5

Molecular Weight

174.17 g/mol

IUPAC Name

calcium;butanedioate;hydrate

InChI

InChI=1S/C4H6O4.Ca.H2O/c5-3(6)1-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);;1H2/q;+2;/p-2

InChI Key

QGRXCSKZKNYHEQ-UHFFFAOYSA-L

Canonical SMILES

C(CC(=O)[O-])C(=O)[O-].O.[Ca+2]

Origin of Product

United States

Synthetic Methodologies and Preparation Strategies for Calcium Succinate Hydrate

Precipitation and Crystallization Techniques

Precipitation and crystallization from aqueous solutions are common methods for synthesizing calcium succinate (B1194679) hydrate (B1144303). These techniques rely on the reaction between a soluble calcium salt and a succinate source, leading to the formation of the less soluble calcium succinate which then precipitates.

The formation of well-defined crystals of calcium succinate hydrate is fundamentally dependent on the control of nucleation and subsequent crystal growth. Nucleation, the initial formation of stable crystalline entities, can be either homogeneous or heterogeneous. In many synthetic preparations, controlling the rate of reactant mixing and the solution's supersaturation level is key to managing nucleation.

A typical synthesis involves mixing aqueous solutions of a calcium salt, such as calcium chloride, and a succinate salt, like sodium succinate, or by reacting calcium carbonate or calcium hydroxide (B78521) with succinic acid. sci-hub.stgoogle.com For instance, single crystals of calcium succinate have been successfully grown using a free evaporation method where solutions of succinic acid and calcium carbonate are mixed and allowed to evaporate slowly at room temperature (around 32 °C). sci-hub.st In this process, tiny crystals may appear within a week, growing larger over approximately 20 days. sci-hub.st The growth mechanism is often considered to be two-dimensional nucleation. sci-hub.st Controlling factors such as the presence of impurities or specific additives can also influence nucleation and growth, a principle borrowed from biomineralization studies where soluble proteins can regulate calcium carbonate nucleation. nih.gov

The rate of crystal growth following nucleation determines the final size and quality of the crystals. Slow evaporation techniques and gel-aided solution growth are employed to moderate this growth rate. sci-hub.stresearchgate.net In the gel method, reactants like calcium chloride and succinic acid diffuse slowly through a silica (B1680970) gel matrix, leading to the controlled growth of crystals, with sizes up to 8 × 3 × 3 mm³ being reported. researchgate.net

Table 1: Parameters for Crystal Growth of Calcium Succinate via Evaporation

Parameter Value/Condition Outcome Source
Method Free Evaporation Single crystals sci-hub.st
Reactants Succinic Acid, Calcium Carbonate Calcium Succinate sci-hub.st
Temperature Room Temperature (32 °C) Slow crystal growth sci-hub.st
pH 4.3 Good quality crystals sci-hub.st
Growth Time ~20 days Crystals up to 8x7x2 mm³ sci-hub.st

The choice of solvent plays a critical role in the synthesis of this compound, influencing solubility, supersaturation, and the final crystal structure. While water is the most common solvent, the use of co-solvents or non-aqueous media can alter the hydration state and morphology of the product. The interaction between solvent molecules and the growing crystal facets can inhibit or promote growth in specific directions, thereby shaping the crystal. mdpi.com

For example, in the synthesis of related calcium salts, the use of monohydric C1–C4 alcohols, with or without water, has been shown to be effective. google.com Methanol (B129727), in particular, is often used. google.comgoogle.com The presence of an organic solvent like ethanol (B145695) can influence the crystallization rate and the particle size of the resulting calcium salt. mdpi.com The viscosity of the solvent mixture can also impact mass transfer, affecting both nucleation and crystal growth. mdpi.com While specific studies on a wide range of solvents for this compound are limited, the principles observed in the crystallization of other calcium salts, such as calcium citrate (B86180), suggest that solvents like ethanol and isopropanol (B130326) can influence the crystalline phase. mdpi.com

Supersaturation is the primary driving force for crystallization. It is the ratio of the ion activity product in the solution to the equilibrium solubility product. mdpi.com For calcium succinate, the level of supersaturation must be carefully controlled to prevent rapid, uncontrolled precipitation which leads to amorphous or poorly crystalline material. By maintaining a state of moderate supersaturation, the growth of well-defined crystals is favored. The solubility of calcium succinate increases almost linearly with temperature, which allows for methods like seeded crystal growth from aqueous solutions to produce larger crystals. sci-hub.st

The pH of the reaction medium is a critical parameter that influences both the availability of succinate ions and the stability of different hydrate forms. Succinic acid is a diprotic acid, and its degree of ionization is pH-dependent. In fermentative production of succinate, the pH is often controlled between 6.0 and 6.4 for optimal production and precipitation as calcium succinate. google.comnih.gov Studies on single crystal growth have identified a pH of 4.3 as optimal for obtaining good quality crystals via slow evaporation. sci-hub.st At varying pH levels, the speciation of the succinate ion changes, which can impact the kinetics of crystal growth and potentially the incorporation of water molecules into the crystal lattice, thus affecting the hydration state. acs.org For instance, converting calcium succinate trihydrate to the monohydrate form can be achieved by heating a culture solution, with the transition point being around 60°C in pure solutions and higher in complex media. google.com

Table 2: Influence of pH on Succinate Synthesis

System pH Range Base Used Outcome Source
Fermentation 6.0 - 6.3 Ca(OH)₂ Precipitation of calcium succinate google.com
Fermentation 5.8 - 6.4 CaO or Ca(OH)₂ Precipitation of calcium succinate google.com
E. coli Fermentation 6.4 Ca(OH)₂ Highest specific succinate productivity nih.gov
Crystal Growth 4.0 - 5.0 - Varied to optimize crystal quality sci-hub.st
Crystal Growth 4.3 - Optimal for good quality crystals sci-hub.st

Hydrothermal and Solvothermal Synthesis of this compound

Hydrothermal and solvothermal methods involve carrying out the synthesis in a closed system, typically a stainless-steel autoclave, at elevated temperatures and pressures. These techniques are powerful for creating crystalline materials that may not be accessible under ambient conditions.

Hydrothermal synthesis uses water as the solvent and allows for precise control over the crystallization process by manipulating temperature and pressure. nih.gov These variables alter the solubility of reactants and the kinetics of the reaction, often leading to highly crystalline products with specific morphologies. nwpii.com For other calcium-based materials, such as hydroxyapatite (B223615), hydrothermal synthesis at temperatures around 200°C and pressures of 20 bar can yield specific crystal forms like whiskers. nih.gov While detailed hydrothermal synthesis parameters specifically for this compound are less commonly reported, studies on related metal-succinate coordination polymers show that temperatures typically range from 120°C to 180°C. researchgate.net The pressure in the autoclave is determined by the temperature and the amount of solvent used. This method can promote the formation of dense, stable crystalline phases.

Solvothermal synthesis is analogous to the hydrothermal method but employs non-aqueous solvents or a mixture of water and an organic solvent. researchgate.netmpg.de This approach can lead to the formation of novel structures or derivatives, as the organic solvent can influence the coordination environment of the calcium ion and may even be incorporated into the final structure. The use of solvents other than water can prevent the formation of highly hydrated phases and can stabilize different crystal frameworks. researchgate.net

For instance, the solvothermal synthesis of a novel calcium-based metal-organic framework (MOF) involved dissolving reactants in a solvent and heating them in an autoclave to 120°C for several days. nih.gov The use of modulators like acetic acid and co-solvents like p-xylene (B151628) was found to influence crystal size and yield. nih.gov Such techniques offer a pathway to synthesize derivatives of calcium succinate where the coordination sphere of the calcium ion is modified, leading to materials with different properties. The precise control over reaction parameters such as temperature, time, and solvent type is crucial for achieving the desired product. researchgate.net

Mechanochemical Synthesis of this compound

Mechanochemical synthesis involves the use of mechanical energy, such as grinding or milling, to induce chemical reactions. This solid-state reaction technique offers a solvent-free or low-solvent alternative to traditional solution-based methods.

Grinding-assisted solid-state reactions are a straightforward method for producing this compound. This technique typically involves the grinding of a mixture of a calcium source and succinic acid. For instance, calcium hydroxide can be ground with succinic acid to yield calcium succinate. mdpi.com This method is considered a form of mechanochemical synthesis and can be performed using a simple mortar and pestle or more sophisticated ball milling equipment. mdpi.comias.ac.in

The reaction between an equimolar mixture of a calcium salt, such as calcium chloride (CaCl2), and sodium succinate dihydrate (Na2C4H4O4·2H2O) can be initiated by grinding them together in an agate mortar at room temperature. ias.ac.in The mechanical force applied during grinding facilitates the solid-state metathesis reaction, leading to the formation of calcium succinate and a salt byproduct, such as sodium chloride (NaCl). ias.ac.in The byproduct can then be removed by washing with water. ias.ac.in

Similarly, the synthesis of calcium dicarboxylate salt hydrates, including this compound, has been successfully achieved through mechanochemical means. mdpi.com For example, the reaction of terephthalic acid with calcium hydroxide (Ca(OH)2) in the presence of a small amount of water in a ball mill for several hours yields the corresponding calcium salt hydrate. mdpi.com This approach is also applicable to the synthesis of other calcium dicarboxylate hydrates. mdpi.com

Milling parameters play a crucial role in determining the final properties of the synthesized material, including its hydration state and polymorphic form. ucl.ac.uk Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. slideshare.netresearchgate.net These different forms, or polymorphs, can exhibit distinct physical and chemical properties.

Key milling parameters that can be controlled include:

Milling time and frequency: The duration and speed of milling can affect particle size reduction and the degree of amorphization. researchgate.net Increased milling time generally leads to a more amorphous product. researchgate.net

Type of mill: Different mills, such as planetary ball mills or vibratory mills, can impart different types of mechanical energy to the reactants, influencing the reaction pathway and final product. researchgate.net

Presence of a liquid phase: Liquid-assisted grinding (LAG) involves the addition of a small amount of a solvent to the solid reactants before or during milling. acs.org The liquid can act as a catalyst, accelerating the reaction kinetics and facilitating the formation of specific polymorphic forms. acs.org The amount of liquid added can influence the rate of cocrystal formation. acs.org

The choice of excipients, or inactive substances, during milling can also influence polymorphic transformations. researchgate.net These substances can interact with the crystal surfaces, affecting their growth and stability. researchgate.net By carefully controlling these parameters, it is possible to direct the synthesis towards a specific hydrate or polymorphic form of calcium succinate. The study of how these parameters affect the outcome is essential for producing materials with desired and consistent properties. ucl.ac.ukacs.org

Green Chemistry Approaches in this compound Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. google.com This approach is increasingly being applied to the synthesis of various compounds, including this compound.

A key principle of green chemistry is the reduction or elimination of solvents, which are often a major source of waste in chemical processes. google.com Mechanochemical synthesis, as described in section 2.3, is an excellent example of a solvent-free or reduced-solvent method. acs.org By conducting reactions in the solid state, the need for large volumes of organic solvents is avoided. rsc.org

Another approach is the use of water as a solvent, which is considered a green solvent due to its non-toxic and environmentally benign nature. rsc.org For example, calcium succinate can be precipitated from an aqueous solution by reacting a soluble calcium salt with a solution of succinic acid or a succinate salt. The pH of the solution is a critical parameter to control, as it affects the product yield and can influence the formation of byproducts. google.com

The following table summarizes the yield of calcium succinate from different calcium sources and solvents, demonstrating the feasibility of using greener solvents like water and methanol.

Calcium SourceSolventTemperature (°C)Time (h)Yield (%)
Calcium HydroxideMethanol60298.0
Calcium OxideMethanol60296.5
Calcium CarbonateWater65489.9
Data adapted from research on tocopherol succinate synthesis, which shows similar trends for succinic acid.

A significant advancement in green chemistry is the use of renewable resources as starting materials. fraunhofer.denih.gov Succinic acid, a key precursor for calcium succinate, can be produced through the fermentation of renewable feedstocks. fraunhofer.desphinxsai.com This bio-based production of succinic acid offers a sustainable alternative to traditional petrochemical routes. fraunhofer.degoogle.com

Various microorganisms, including bacteria and yeast, can be used to ferment a wide range of renewable carbon sources, such as: google.commanchester.ac.uk

Glucose

Sucrose

Glycerol (B35011)

Lignocellulosic hydrolysates

Control of Hydration States and Polymorphism in Calcium Succinate Synthesis

The hydration state and polymorphic form of calcium succinate can significantly impact its properties. Therefore, controlling these aspects during synthesis is of great importance. Calcium succinate is known to form different hydrates, including a monohydrate and a trihydrate. mdpi.comresearchgate.net

The formation of a specific hydrate or polymorph can be influenced by several factors during crystallization, including:

Temperature: Temperature can affect the relative stability of different polymorphic forms and the solubility of the compound, thereby influencing which form crystallizes. researchgate.net

Solvent: The choice of solvent can play a critical role in determining the crystal structure. Different solvents can lead to the formation of different polymorphs or solvates (hydrates in the case of water).

Presence of impurities or additives: Impurities or specifically added additives can inhibit or promote the growth of certain crystal faces, leading to the formation of a specific polymorph. researchgate.net

Supersaturation: The level of supersaturation at which crystallization occurs can also influence the polymorphic outcome.

Techniques such as X-ray diffraction (XRD) are essential for characterizing the crystal structure and identifying the specific hydrate or polymorphic form of the synthesized calcium succinate. researchgate.net By carefully controlling the synthesis conditions, it is possible to selectively produce a desired form of this compound. For example, single crystals of calcium succinate trihydrate have been grown using a gel-aided solution growth technique. researchgate.net

Directed Synthesis of Specific Hydrates and Anhydrous Forms

The controlled synthesis of specific calcium succinate hydrates (such as the monohydrate and trihydrate) and its anhydrous form is crucial for applications where the degree of hydration affects material properties. Research has identified temperature and the synthesis environment as key factors in determining the resulting crystalline form.

One prominent method involves the bio-fermentation of carbohydrates by microorganisms, such as Corynebacterium glutamicum or Actinobacillus succiniciproducens. google.comgoogle.com In this process, the microorganism produces succinic acid, which is simultaneously neutralized in the fermentation broth by the addition of a calcium source like calcium hydroxide or calcium oxide. google.comnih.gov This neutralization maintains a suitable pH for the fermentation (typically around 6.0-6.6) and causes the precipitation of calcium succinate. google.com

Specifically, crystallization fermentation can be directed to produce calcium succinate trihydrate. google.comgoogleapis.com This trihydrate can then be converted to calcium succinate monohydrate through a transition crystallization step, which typically involves heating the culture solution. google.comgoogleapis.com Further heating can lead to the anhydrous form. The thermal dehydration of calcium succinate trihydrate has been observed to occur in stages, with a significant loss of water molecules occurring between 68.65 °C and 218.6 °C. sci-hub.st The solubility of calcium succinate increases almost linearly with temperature, which suggests that large, high-quality crystals can be grown from aqueous solutions using seeded growth methods. sci-hub.st

Direct chemical synthesis is also employed. A common laboratory and industrial method involves the reaction of succinic acid with a calcium salt. For instance, reacting succinic acid with calcium hydroxide in a solvent like methanol at elevated temperatures (e.g., 58–60°C) yields a calcium succinate precipitate. Similarly, single crystals of calcium succinate trihydrate have been grown using calcium chloride and succinic acid in a gel method. researchgate.net The pH of the solution is a critical parameter, with optimal crystal quality being achieved at a pH of 4.3 in some solution growth methods. sci-hub.st

The interconversion between hydrated and anhydrous forms is a key area of study, particularly for applications like thermochemical energy storage. tuwien.at Anhydrous calcium succinate can be obtained by heating the hydrated forms, and it can be rehydrated by exposure to water, releasing heat in the process. mdpi.com

Table 1: Synthesis Methods for Calcium Succinate Hydrates and Anhydrous Form

Target Product Synthesis Method Key Reactants/Components Controlling Factors Reference(s)
Calcium Succinate Trihydrate Crystallization Fermentation Corynebacterium glutamicum, Carbohydrate, Calcium Hydroxide Fermentation conditions (pH, temperature) google.com, googleapis.com
Gel-Aided Solution Growth Succinic Acid, Calcium Chloride pH of the solution (e.g., 4.3) researchgate.net, sci-hub.st
Calcium Succinate Monohydrate Transition Crystallization Calcium Succinate Trihydrate Heating of the culture solution google.com, googleapis.com
Mechanochemical Synthesis Succinic Acid, Calcium Hydroxide, Water Milling mdpi.com
Anhydrous Calcium Succinate Thermal Dehydration Calcium Succinate Hydrates (e.g., Trihydrate) Heating to temperatures above water liberation point (e.g., >218°C) sci-hub.st, mdpi.com
Calcium Succinate (General) Chemical Precipitation Succinic Acid, Calcium Hydroxide/Calcium Oxide Temperature (e.g., 60°C), Solvent (e.g., Methanol)

Influence of Additives and Seeding on Crystallization Pathways

The crystallization of calcium succinate is a critical step that determines the final product's particle size distribution, purity, and morphology. The use of additives and seeding are two effective strategies to control and direct this process. mdpi.com

Seeding is a technique used to control nucleation, which can otherwise be a chaotic process leading to poor product quality. researchgate.net By introducing seed crystals of a desired size and structure into a supersaturated solution, spontaneous nucleation is prevented, and growth occurs on the surface of the added seeds. researchgate.netd-nb.info This method allows for better control over the final crystal size and can improve the efficiency of precipitation. researchgate.net For calcium succinate, seeding can be employed in cooling crystallization or in processes where additional product is precipitated from the filtrate by heating. google.commdpi.com The number and size of the seed crystals are important factors; a larger number of smaller seeds can sometimes lead to agglomeration. mdpi.com

Additives can significantly influence crystal growth, shape, and purity by adsorbing onto the crystal surfaces. d-nb.info While specific studies on additives for calcium succinate are not extensively detailed in the provided context, general principles of crystallization for calcium salts provide insight. For example, in the crystallization of calcium carbonate, polymeric additives are used to control the polymorph and specific surface area. researchgate.net Similarly, impurities or deliberately added ions can alter the kinetic parameters of nucleation and growth. d-nb.info The presence of additives like magnesium ions, alanine, and glycine (B1666218) has been shown to reduce the crystallite size in the crystallization of calcium phosphates. clinsurggroup.com Such additives can prevent crystal agglomeration, which is a common issue that affects product purity and handling. researchgate.net The interaction between additives and the crystal surface can alter the relative growth rates of different crystal faces, thereby modifying the crystal habit or shape. mdpi.com

Table 2: Factors Influencing Calcium Succinate Crystallization

Control Strategy Mechanism Potential Effects on Calcium Succinate General References
Seeding Provides surface area for secondary growth, controls nucleation. Controls final particle size distribution; Prevents chaotic spontaneous nucleation; Can increase particle size. d-nb.info, mdpi.com, researchgate.net
Additives (e.g., polymers, ions) Adsorption onto crystal surfaces, altering growth kinetics. Modifies crystal habit/morphology; Prevents agglomeration; Can reduce crystallite size; Influences purity. d-nb.info, clinsurggroup.com, researchgate.net, mdpi.com
pH Affects the solubility and surface charge of crystals. Influences crystal quality and yield; Optimal pH identified for better crystal growth. sci-hub.st, google.com
Temperature Affects solubility and nucleation/growth rates. Controls which hydrate form is stable; Higher temperature increases solubility, useful for controlled cooling crystallization. sci-hub.st, google.com

Scale-Up Considerations and Process Optimization for Calcium Succinate Production

Transitioning from laboratory-scale synthesis to industrial production of calcium succinate requires careful consideration of process design, efficiency, and economics. The choice between batch and continuous operation, along with a thorough economic analysis, is fundamental to developing a viable large-scale process.

Investigative Studies on Batch vs. Continuous Synthesis

The production of succinic acid, the precursor to calcium succinate, has been investigated using batch, fed-batch, and continuous fermentation processes, which directly impacts the subsequent precipitation of the calcium salt. google.com

Batch processes are simpler to set up and manage, making them suitable for smaller-scale production or when production campaigns are infrequent. In a typical batch fermentation for succinic acid, all reactants are loaded into the fermenter at the start, and the process runs until the substrate is consumed. google.com The precipitated calcium succinate is then harvested. Batch crystallization is also a common method for recovery, where seeding can be used to control crystal dimensions. mdpi.com While straightforward, batch processes can have lower productivity due to downtime between batches for cleaning and setup.

Continuous processes , on the other hand, offer higher productivity and more consistent product quality for large-scale manufacturing. A Continuous Stirred-Tank Reactor (CSTR) setup is a patented method for the industrial-scale production of calcium succinate. In a continuous fermentation system, fresh medium is continuously added to the bioreactor while the fermentation broth containing the product is simultaneously removed. google.comscispace.com This maintains the system in a steady state, leading to high productivity. google.com Following the fermenter, a continuous crystallization and separation unit would be used to recover the calcium succinate. Continuous systems are more complex to operate and require significant capital investment but can be more economical at high production volumes.

Table 3: Comparison of Batch vs. Continuous Synthesis for Calcium Succinate

Feature Batch Synthesis Continuous Synthesis Reference(s)
Productivity Generally lower due to downtime between cycles. Higher due to steady-state operation and no downtime. google.com
Operational Complexity Simpler to set up and control. More complex; requires sophisticated process control. google.com,
Capital Cost Lower initial investment. Higher initial investment for reactor and control systems.
Product Consistency Potential for batch-to-batch variation. Generally higher consistency and uniform product quality. google.com
Flexibility More flexible for producing multiple products in the same equipment. Less flexible; dedicated to a single, high-volume product. scispace.com
Example Application Laboratory scale, smaller production runs, fed-batch fermentations. Large-scale industrial production (e.g., using CSTRs). , google.com

Economic and Efficiency Analyses of Synthesis Routes

The economic viability of calcium succinate production is intrinsically linked to the synthesis route of its precursor, succinic acid. The primary routes are petrochemical synthesis and bio-based fermentation.

The petrochemical route , which starts from feedstocks like butane (B89635), has been the traditional method. nih.gov However, with increasing interest in sustainable manufacturing, bio-based fermentation has become a competitive alternative. nih.gov Fermentation processes can utilize renewable feedstocks like glucose, sucrose, or lignocellulosic biomass. nih.govdtu.dk

A significant factor in the economics of the fermentation route is the cost of downstream processing , which involves separating and purifying the product from the complex fermentation broth. This stage can account for up to 60% of the total production costs. nih.gov Precipitation of succinic acid as calcium succinate using inexpensive neutralizing agents like calcium hydroxide is a classical and cost-effective purification method. google.comnih.gov This step effectively separates the succinate from the soluble components of the broth, simplifying the purification process and avoiding the high energy costs associated with methods like concentration by evaporation. google.com

Table 4: Economic and Efficiency Factors in Calcium Succinate Production

Factor Description Impact on Process Economics Reference(s)
Synthesis Route Petrochemical vs. Bio-fermentation. Bio-based routes are becoming cost-competitive and offer sustainability benefits. nih.gov
Feedstock Cost Cost of raw materials (e.g., butane vs. glucose/corn stover). A major component of the overall production cost. Renewable feedstocks are abundant but may require pretreatment. nih.gov, researchgate.net
Downstream Processing Separation and purification of calcium succinate. Can account for ~60% of total costs. Precipitation with calcium hydroxide is an energy-efficient method. nih.gov
Neutralizing Agent e.g., Calcium hydroxide, calcium oxide. Calcium hydroxide is noted for its cost-effectiveness. , nih.gov
Process Scale Batch vs. Continuous operation. Continuous processes are more economical for large-scale production due to higher throughput. google.com, researchgate.net
Product Yield & Purity Efficiency of converting feedstock to final product. Higher yields and purities directly increase profitability. Precipitation can yield >90% purity. nih.gov, mdpi.com

Advanced Spectroscopic and Diffraction Techniques for Characterization of Calcium Succinate Hydrate Systems

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy is a powerful non-destructive technique for probing the molecular structure of materials. By analyzing the interaction of infrared radiation or monochromatic light with a sample, it is possible to identify functional groups, study crystal structures, and monitor dynamic processes.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. When infrared radiation is passed through a sample of calcium succinate (B1194679) hydrate (B1144303), specific frequencies are absorbed, corresponding to the vibrational energies of the molecule's bonds. The resulting spectrum provides a unique "fingerprint" of the compound.

The FTIR spectrum of calcium succinate hydrate is characterized by several key absorption bands. The most prominent features arise from the carboxylate (COO⁻) groups of the succinate anion and the water of hydration (H₂O). The strong coordination between the calcium ion (Ca²⁺) and the carboxylate groups significantly influences the position of the characteristic carbonyl (C=O) stretching vibrations. Instead of the sharp C=O stretch seen in carboxylic acids (around 1700 cm⁻¹), metal carboxylates like calcium succinate exhibit two distinct bands: an asymmetric stretching vibration (νₐsym) and a symmetric stretching vibration (νₛym). The separation between these two bands provides information about the coordination mode of the carboxylate ligand to the metal center.

Additionally, the presence of water of hydration is clearly identified by a broad absorption band in the 3000-3600 cm⁻¹ region, which is due to the O-H stretching vibrations of the water molecules. Bending vibrations of these water molecules typically appear in the 1600-1650 cm⁻¹ region. Other significant bands include C-H stretching and bending vibrations from the methylene (B1212753) (-CH₂-) groups of the succinate backbone. researchgate.net

Wavenumber (cm⁻¹)Vibrational AssignmentFunctional Group
~3424O-H stretchingWater of Hydration
~2970C-H asymmetric stretchingMethylene (-CH₂-)
~1630H-O-H scissoring (bending)Water of Hydration
~1560COO⁻ asymmetric stretchingCarboxylate
~1425COO⁻ symmetric stretchingCarboxylate
~1305CH₂ waggingMethylene (-CH₂-)
~920C-C stretchingSuccinate Backbone
~650COO⁻ bendingCarboxylate

Raman Spectroscopy for Vibrational Mode Identification and Polymorph Discrimination

In this compound, the symmetric stretching of the carboxylate group gives a particularly strong Raman signal. The C-C and C-H vibrations of the methylene groups are also clearly resolved. Because Raman scattering is highly sensitive to the crystal lattice structure, it is an excellent tool for polymorph discrimination. researchgate.net Polymorphs are different crystalline forms of the same compound, which can have distinct physical properties. Different polymorphs or hydration states of calcium succinate will exhibit subtle but measurable differences in their Raman spectra, particularly in the low-frequency (lattice phonon) region, which corresponds to the collective vibrations of the crystal lattice. These differences can be used to identify and quantify different polymorphic forms in a sample.

Raman Shift (cm⁻¹)Vibrational AssignmentFunctional Group / Mode
~2975C-H symmetric stretchingMethylene (-CH₂-)
~1440COO⁻ symmetric stretchingCarboxylate
~1310CH₂ twistingMethylene (-CH₂-)
~1050C-C stretchingSuccinate Backbone
~922C-C stretchingSuccinate Backbone
~845CH₂ rockingMethylene (-CH₂-)
~250Lattice vibrationsCrystal Lattice

In Situ Vibrational Spectroscopy for Monitoring Hydration/Dehydration Processes

In situ vibrational spectroscopy involves monitoring a sample with FTIR or Raman spectroscopy while it is subjected to changes in conditions, such as temperature or humidity. This technique is exceptionally useful for studying the hydration and dehydration processes of this compound in real-time.

By placing a sample of this compound in a temperature-controlled cell, a series of spectra can be recorded as the material is heated. The dehydration process can be monitored by observing the decrease in the intensity of the O-H stretching and bending bands associated with the water of hydration. mdpi.com Concurrently, changes in the carboxylate stretching frequencies can indicate alterations in the coordination environment of the Ca²⁺ ion as water molecules are removed from the crystal lattice. This can provide detailed mechanistic insights into the thermal stability of the hydrate and the sequence in which water molecules are lost. The process can also be reversed to study rehydration, providing information on the material's hygroscopicity.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the local chemical environment of specific atomic nuclei. It is widely used to elucidate molecular structure and dynamics in both solid and solution states.

Solid-State ¹H and ¹³C NMR for Probing Local Molecular Environments

Solid-state NMR (ssNMR) is indispensable for characterizing insoluble or poorly soluble materials like this compound in their native solid form. High-resolution techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain detailed spectra.

¹³C ssNMR provides distinct signals for each chemically unique carbon atom in the molecule. For calcium succinate, two primary resonances are expected: one for the carboxylate carbons and one for the methylene carbons. The exact chemical shift of these signals is highly sensitive to the local environment, including crystal packing effects, coordination to the calcium ion, and the presence of hydrogen bonds. nih.govliverpool.ac.uk For instance, the carbonyl carbon (COO⁻) of a succinate moiety in a solid polymer matrix typically appears around 173 ppm, while the methylene (-CH₂) carbons are found around 30 ppm. liverpool.ac.uk Polymorphism in this compound would likely result in different ¹³C chemical shifts for the same carbon atoms due to differences in their crystallographic environments.

¹H ssNMR can be used to probe the environments of the protons in the methylene groups and the water of hydration. The signals can provide information on proton-proton distances and the dynamics of the water molecules within the crystal lattice.

NucleusFunctional GroupExpected Chemical Shift (ppm)Information Provided
¹³CCarboxylate (COO⁻)~173 - 180Coordination environment, polymorphism
¹³CMethylene (-CH₂-)~30 - 35Conformation of succinate backbone, packing
¹HMethylene (-CH₂-)~2.4 - 2.7Local structure, proton proximities
¹HWater of HydrationVariable (~4 - 6)Presence and dynamics of water

Solution-State NMR for Precursor and By-product Analysis

While calcium succinate itself has low solubility, solution-state NMR is crucial for analyzing the purity of its water-soluble precursors, primarily succinic acid. ¹H and ¹³C NMR spectra of aqueous solutions of succinic acid can quickly confirm its identity and detect the presence of impurities.

In a typical ¹H NMR spectrum of pure succinic acid in D₂O, a single sharp peak is observed for the four equivalent methylene protons. chemicalbook.comresearchgate.net The position of this peak is sensitive to pH. The presence of other signals can indicate contamination from by-products of its synthesis or purification process, such as acetic acid or formic acid, which are common impurities in bio-fermentation routes to succinic acid. researchgate.net By integrating the signals, the relative quantities of these impurities can be determined, ensuring the quality of the starting materials before the synthesis of this compound.

CompoundFunctional Group¹H Chemical Shift (ppm) in D₂O
Succinic Acid-CH₂-CH₂-~2.67
Acetic Acid (Impurity)-CH₃~2.08
Formic Acid (Impurity)-CHO~8.45
Lactic Acid (Impurity)-CH(OH)-~4.32

X-ray Diffraction (XRD) Methodologies for Structural Analysis

X-ray diffraction (XRD) stands as a cornerstone technique for the solid-state characterization of crystalline materials, including hydrated salts like this compound. By analyzing the scattering pattern of X-rays interacting with a crystal lattice, XRD provides fundamental information about atomic arrangement, crystal structure, and phase composition.

Single-Crystal X-ray Diffraction for Precise Atomic Arrangement Determination

Single-crystal X-ray diffraction (SCXRD) is an unparalleled method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This technique requires a single, high-quality crystal, which allows for the collection of detailed diffraction data to resolve the crystal structure with high precision.

Research on this compound has revealed the existence of different hydration states, with their structures elucidated by SCXRD. For instance, the crystal structure of calcium succinate monohydrate (Ca(C₄H₄O₄)·H₂O) has been determined to be monoclinic, belonging to the C2/c space group. scispace.com In this structure, the calcium ion is coordinated to seven oxygen atoms in a pentagonal bipyramidal geometry. The succinate anion acts as a complex ligand, where one carboxylate group binds to three different calcium ions, and the other carboxylate group binds to two, creating a highly polymeric structure. scispace.com

Another identified form is calcium succinate trihydrate, which crystallizes in the triclinic space group P1. researchgate.net The ability of SCXRD to provide such detailed structural information, including bond lengths, bond angles, and coordination environments, is crucial for understanding the physicochemical properties of the material.

Table 1: Crystallographic Data for Calcium Succinate Hydrates from Single-Crystal XRD

ParameterCalcium Succinate Monohydrate scispace.comCalcium Succinate Trihydrate researchgate.net
Formula Ca(C₄H₄O₄)·H₂OCa(C₄H₄O₄)·3H₂O
Crystal System MonoclinicTriclinic
Space Group C2/cP1
a (Å) 11.9526.419
b (Å) 9.6917.622
c (Å) 11.6068.076
α (°) ** 9076.25
β (°) 108.8173.61
γ (°) **9081.30
Z 8Not Specified

This table is interactive. Click on the headers to sort the data.

Powder X-ray Diffraction for Phase Identification and Crystalline Purity Assessment

Powder X-ray diffraction (PXRD) is a versatile and widely used technique for the analysis of polycrystalline materials. Unlike SCXRD, PXRD can be performed on powdered samples, making it ideal for routine phase identification, assessment of crystalline purity, and monitoring of solid-state transformations. The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase.

In the context of this compound, PXRD is routinely used to confirm the identity and crystallinity of synthesized materials. researchgate.netsci-hub.st By comparing the experimental diffraction pattern to reference patterns from crystallographic databases, one can verify the presence of a specific hydrate phase (e.g., monohydrate or trihydrate) and detect the presence of any crystalline impurities or different polymorphic forms. The sharpness and intensity of the diffraction peaks provide a qualitative measure of the sample's crystallinity. researchgate.net This is critical in quality control and in studies examining the stability of different hydrate forms under various conditions.

Rietveld Refinement Techniques for Quantitative Phase Analysis of Mixed Hydrates

When a sample contains a mixture of different crystalline phases, such as multiple hydrates of calcium succinate or a hydrate mixed with an anhydrous form, quantitative phase analysis (QPA) becomes necessary. The Rietveld refinement method is a powerful analytical technique for QPA from powder diffraction data. nih.gov

The method involves fitting a calculated diffraction pattern to the entire experimental pattern based on the crystal structure models of the constituent phases. By adjusting various parameters (e.g., lattice parameters, atomic positions, and scale factors) through a least-squares refinement process, the weight fraction of each crystalline phase in the mixture can be accurately determined. nih.gov

While specific studies applying Rietveld refinement to mixed hydrates of calcium succinate are not prominently documented, the technique is broadly applicable to such systems. For instance, if a sample contained a mixture of calcium succinate monohydrate and trihydrate, Rietveld refinement could provide a precise quantification of each phase. This is particularly valuable for studying hydration or dehydration processes, where the relative amounts of different hydrate phases change over time or with varying environmental conditions like temperature and humidity.

Thermal Analysis Techniques for Studying Hydration and Dehydration Processes

Thermal analysis techniques are essential for investigating the effects of temperature on the physical and chemical properties of materials. For hydrated compounds like calcium succinate, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are particularly insightful for studying hydration states, thermal stability, and phase transitions. acs.org

Thermogravimetric Analysis (TGA) for Quantifying Water Content and Thermal Stability

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. water360.com.au For hydrated crystals, TGA is a direct method to quantify the water content and determine the temperature ranges over which dehydration occurs. hitachi-hightech.com

When a sample of this compound is heated, it loses its water of crystallization at specific temperatures. This mass loss is recorded by the TGA instrument, and the resulting curve provides quantitative information. Studies on calcium succinate trihydrate have shown a major weight loss between approximately 68 °C and 218 °C, which is attributed to the liberation of water molecules. sci-hub.st The stoichiometry of the hydrate can be confirmed by comparing the observed percentage mass loss to the theoretical water content. For example, the pyrolysis of calcium succinate shows a thermogram with a peak between 188-262°C, which can be associated with dehydration and decomposition processes. urfu.ru

The TGA curve also reveals the thermal stability of the compound. The temperature at which the initial weight loss begins indicates the onset of dehydration and the upper limit of the hydrate's stability. sci-hub.st

Table 2: Summary of Thermogravimetric Analysis Findings for this compound

Hydrate FormOnset of Dehydration (°C)Temperature Range of Major Water Loss (°C)Observed Weight Loss (%)InterpretationReference
Trihydrate~6868 - 21846.29Liberation of water molecules sci-hub.st
Not Specified-188 - 262Not SpecifiedDehydration/Decomposition urfu.ru

This table is interactive. Click on the headers to sort the data.

Differential Scanning Calorimetry (DSC) for Investigating Phase Transitions and Enthalpy Changes

Differential scanning calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is highly sensitive to thermal events such as phase transitions, melting, and crystallization, providing information on the temperatures and enthalpy changes associated with these processes. researchgate.net

For this compound, DSC can detect the endothermic process of dehydration. researchgate.net As the crystal structure loses water, energy is required to break the bonds holding the water molecules within the lattice, which is observed as an endothermic peak on the DSC curve. nih.gov The peak temperature indicates the temperature of the phase transition (dehydration), and the area under the peak is proportional to the enthalpy change (ΔH) of the reaction.

This information is complementary to TGA data. While TGA shows the mass loss associated with dehydration, DSC quantifies the energy required for this process. This can be useful for distinguishing between different types of water molecules (e.g., loosely bound surface water vs. structurally integrated water of crystallization), which may be lost at different temperatures and with different enthalpy changes. The investigation of phase transitions in various calcium-containing compounds by DSC is a well-established method. mdpi.com

Simultaneous TGA-DSC-Mass Spectrometry for Evolved Gas Analysis during Thermal Events

Simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) coupled with Mass Spectrometry (MS) is a powerful analytical technique for characterizing the thermal decomposition of materials like this compound. This hyphenated method provides comprehensive insights by simultaneously measuring changes in mass (TGA), heat flow (DSC), and the identity of evolved gaseous species (MS) as a function of temperature.

In a typical analysis of a hydrated metal salt, the TGA curve will show distinct mass loss steps corresponding to dehydration and subsequent decomposition of the anhydrous salt. The DSC curve will indicate whether these thermal events are endothermic (requiring energy, e.g., breaking bonds, phase changes) or exothermic (releasing energy, e.g., combustion). The mass spectrometer, connected to the furnace outlet, provides real-time analysis of the gases evolved at each decomposition stage.

For this compound, the thermal decomposition is expected to occur in multiple steps. The initial step involves the loss of water molecules of hydration. This is followed by the decomposition of the anhydrous calcium succinate. Based on studies of similar metal carboxylates, the decomposition of the succinate anion can be complex, potentially yielding a variety of gaseous products.

A study on the pyrolysis of calcium succinate identified three main thermal events at temperatures of 188-262°C, 500-550°C, and 650-740°C. While this study focused on pyrolysis, it provides a framework for understanding the thermal behavior. The initial, lower temperature event likely corresponds to dehydration. The subsequent higher temperature events are associated with the decomposition of the anhydrous salt.

The evolved gas analysis by mass spectrometry is crucial for elucidating the decomposition pathway. For the initial dehydration step, the mass spectrometer would primarily detect water (m/z = 18). During the decomposition of the anhydrous calcium succinate, a mixture of gases could be evolved. The pyrolysis study of calcium succinate indicated the formation of cyclic C5 hydrocarbons. In a more general thermal decomposition, the evolution of carbon dioxide (CO₂, m/z = 44) and carbon monoxide (CO, m/z = 28) would be expected from the carboxylate groups. The presence of other organic fragments would provide further insight into the decomposition mechanism.

The final solid residue is typically a metal carbonate or oxide. In the case of calcium succinate, the final product is expected to be calcium carbonate (CaCO₃), which would then decompose to calcium oxide (CaO) at higher temperatures, releasing carbon dioxide.

Table 1: Hypothetical TGA-DSC-MS Data for the Thermal Decomposition of this compound

Temperature Range (°C)TGA Mass Loss (%)DSC EventEvolved Gas Species (m/z)Corresponding Reaction
100 - 250~10.3%EndothermicH₂O (18)Dehydration: Ca(C₄H₄O₄)·H₂O → Ca(C₄H₄O₄) + H₂O
400 - 550VariableComplexCO (28), CO₂ (44), Organic fragmentsDecomposition of anhydrous succinate
600 - 800VariableEndothermicCO₂ (44)Decomposition of intermediate carbonate: CaCO₃ → CaO + CO₂

Note: This table is illustrative and based on the expected behavior of hydrated metal carboxylates. Actual values may vary depending on experimental conditions.

Microscopic and Surface Characterization Methodologies

Scanning Electron Microscopy (SEM) for Morphological and Particle Size Analysis

Scanning Electron Microscopy (SEM) is a vital tool for examining the surface morphology, particle size, and shape of crystalline materials like this compound. This technique uses a focused beam of electrons to scan the sample surface, generating high-resolution images that reveal detailed topographical information.

SEM analysis of this compound would provide insights into its crystal habit, which describes the characteristic external shape of the crystals. The morphology can be influenced by factors such as the method of synthesis, solvent used, and the presence of impurities. The crystals could exhibit various forms, such as needles, plates, or prisms.

Furthermore, SEM is used to determine the particle size distribution of a powdered sample. By analyzing a statistically significant number of particles from the SEM images, a histogram of particle sizes can be constructed. This information is critical in various applications as particle size can affect properties like solubility and reactivity. The degree of particle aggregation or agglomeration can also be assessed, providing a more complete picture of the bulk material's structure.

Transmission Electron Microscopy (TEM) for Nanostructure and Electron Diffraction Studies

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, allowing for the investigation of the internal structure and nanostructural features of this compound. In TEM, a beam of electrons is transmitted through an ultrathin specimen, and the interactions of the electrons with the sample are used to form an image.

TEM can reveal details at the nanoscale, such as crystal defects, dislocations, and stacking faults within the crystal lattice. For materials with nanoscale porosity or composite structures, TEM is indispensable for their characterization.

Selected Area Electron Diffraction (SAED) is a powerful technique available in TEM that provides crystallographic information. By directing the electron beam onto a specific area of the sample, a diffraction pattern is generated. This pattern is a fingerprint of the crystal structure and can be used to determine lattice parameters and crystal symmetry. For this compound, SAED would be used to confirm its crystalline nature and to complement data obtained from X-ray diffraction.

Atomic Force Microscopy (AFM) for Surface Topography and Interfacial Interactions

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a sample's surface with atomic or near-atomic resolution. An AFM operates by scanning a sharp tip at the end of a flexible cantilever across the sample surface. The forces between the tip and the sample cause the cantilever to deflect, and this deflection is measured to create a topographical map.

For this compound, AFM can be used to visualize the surface topography of individual crystals with exceptional detail. This includes the imaging of atomic steps, terraces, and other surface features. Such information is valuable for understanding crystal growth mechanisms.

In addition to imaging, AFM can measure the forces of interaction between the tip and the sample surface. This capability can be used to probe local mechanical properties such as adhesion and elasticity at the nanoscale. By functionalizing the AFM tip with specific chemical groups, it is possible to map out the chemical functionality of the crystal surface and study interfacial interactions with other molecules or in different solvent environments.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface.

In XPS, the sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. Each element has a unique set of binding energies, allowing for elemental identification. Small shifts in these binding energies, known as chemical shifts, provide information about the chemical environment and oxidation state of the atoms.

For this compound, an XPS survey scan would be used to identify the presence of calcium, carbon, and oxygen on the surface. High-resolution scans of the Ca 2p, C 1s, and O 1s regions would provide detailed information about their chemical states. For instance, the C 1s spectrum could be deconvoluted into components corresponding to the carboxylate group (-COO⁻) and the aliphatic carbons (-CH₂-). The O 1s spectrum would show contributions from the carboxylate oxygen and the water of hydration. This allows for a detailed understanding of the surface chemistry of the compound.

Table 2: Expected XPS Binding Energies for this compound

ElementOrbitalExpected Binding Energy (eV)Inferred Chemical State
Ca2p₃/₂~347Calcium in a +2 oxidation state
C1s~288Carbon in the carboxylate group
C1s~285Carbon in the methylene groups
O1s~531Oxygen in the carboxylate group
O1s~533Oxygen in the water of hydration

Note: These are approximate binding energy values and can vary slightly depending on the specific chemical environment and instrument calibration.

Elemental and Chemical Analysis Techniques

A variety of elemental and chemical analysis techniques are employed to determine and confirm the composition and purity of this compound. These methods are fundamental for ensuring the material conforms to its expected stoichiometry.

The elemental composition of this compound (CaC₄H₄O₄·H₂O) can be determined by combustion analysis for carbon and hydrogen. In this technique, a sample is burned in an excess of oxygen, and the resulting carbon dioxide and water are collected and weighed. From these masses, the percentages of carbon and hydrogen in the original sample can be calculated.

The calcium content can be determined by various methods, including atomic absorption spectroscopy (AAS) or inductively coupled plasma-optical emission spectrometry (ICP-OES). These techniques involve dissolving the sample in an acidic solution and then introducing it into a flame or plasma. The amount of light absorbed (in AAS) or emitted (in ICP-OES) at a characteristic wavelength for calcium is proportional to its concentration.

The water content can be determined thermogravimetrically, as discussed in the TGA section, by measuring the mass loss upon heating. Alternatively, Karl Fischer titration is a classic and highly accurate method specifically for determining the water content.

The identity of the succinate anion can be confirmed by techniques such as Fourier-transform infrared spectroscopy (FTIR) or Raman spectroscopy, which provide characteristic vibrational spectra for the succinate molecule. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure of the succinate anion in solution.

Table 3: Theoretical Elemental Composition of Calcium Succinate Monohydrate (C₄H₆CaO₅)

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
Carbon (C)12.01448.0427.60
Hydrogen (H)1.0166.063.48
Calcium (Ca)40.08140.0823.02
Oxygen (O)16.00580.0045.91
Total 174.18 100.00

Inductively Coupled Plasma – Optical Emission Spectrometry (ICP-OES) for Calcium Quantification

Inductively Coupled Plasma – Optical Emission Spectrometry (ICP-OES) is a highly sensitive and accurate technique for elemental analysis, making it well-suited for the quantification of calcium in this compound. nih.gov The fundamental principle of ICP-OES involves the introduction of a sample into a high-temperature plasma (typically argon), which desolvates, atomizes, and excites the atoms and ions of the element of interest. rsc.org As these excited particles relax to a lower energy state, they emit light at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of the element in the sample, allowing for precise quantification. rsc.org

The analysis of calcium-rich materials like this compound by ICP-OES requires a meticulous sample preparation protocol to ensure the complete dissolution of the compound and to mitigate potential matrix effects. nih.gov A common approach is closed-vessel microwave-assisted wet digestion. nih.govresearchgate.net This involves dissolving the solid sample in a mixture of strong acids, such as nitric acid (HNO₃) and hydrogen peroxide (H₂O₂), or aqua regia. nih.gov The high temperature and pressure generated during microwave digestion facilitate a rapid and complete breakdown of the sample matrix, transforming the solid into an aqueous solution suitable for introduction into the plasma. researchgate.net

For accurate calcium determination, the selection of an appropriate analytical emission line is crucial. nih.gov While several emission lines are available for calcium, a highly sensitive line such as 317.9 nm is often chosen, particularly when sample solutions are diluted to fall within the optimal linear dynamic range of the instrument. nih.gov Calibration is performed using a series of standard solutions with known calcium concentrations to generate a calibration curve. rsc.org To ensure the reliability of the analysis, quality control (QC) samples are analyzed to verify the accuracy and precision of the calibration. rsc.org Given the high concentration of calcium, matrix effects can pose a challenge; these are typically managed by diluting the sample solutions or using an internal standard, such as Yttrium, which is introduced into all samples and standards to correct for variations in instrument response. nih.govusda.gov

The method is validated to confirm its performance, assessing parameters such as linearity (correlation coefficient R² > 0.999), limits of detection (LOD), precision, and accuracy, with recovery values typically expected to be in the range of 91-116%. nih.gov

Table 1: Typical ICP-OES Instrumental Parameters for Calcium Quantification
ParameterTypical Setting/Value
InstrumentICP-OES Spectrometer (e.g., PerkinElmer Optima 7300 DV)
RF Power1300 - 1500 W
Plasma Gas Flow10 - 15 L/min
Auxiliary Gas Flow0.5 - 1.0 L/min
Nebulizer Gas Flow0.6 - 0.8 L/min
Sample Uptake Rate1.0 - 1.5 mL/min
Analytical Wavelength (Ca)317.933 nm
Internal StandardYttrium (Y)

Ion Chromatography for Succinate Anion Quantification

Ion Chromatography (IC) is a specialized form of high-performance liquid chromatography (HPLC) that serves as a primary method for the quantification of anions like succinate. nih.govatlantis-press.com The technique is based on the separation of ions using an ion-exchange column. atlantis-press.com For anion analysis, the stationary phase is a resin with fixed cationic groups, which reversibly bind anions from the sample. chromatographyonline.com A liquid mobile phase, or eluent, is pumped through the column, and the separation occurs based on the different affinities of the various anions for the stationary phase. chromatographyonline.com

A typical IC system for succinate analysis employs an anion-exchange column, such as a Metrohm Metrosep A Supp 1, with a mobile phase consisting of a sodium carbonate and sodium bicarbonate buffer. nih.govresearchgate.netnih.gov After the separation column, the eluent passes through a suppressor. nih.gov The suppressor is a critical component that reduces the background conductivity of the eluent by exchanging the cations in the mobile phase (e.g., sodium) for hydronium ions (H⁺), while leaving the analyte ions unchanged. nih.gov This chemical suppression significantly enhances the signal-to-noise ratio, allowing for highly sensitive detection of the succinate anion by a conductivity detector. nih.govchromatographyonline.com

Sample preparation for IC analysis of this compound is generally straightforward, involving the dissolution of a precisely weighed amount of the compound in high-purity deionized water (e.g., Milli-Q water) to a known concentration. nih.gov The solution is then filtered and injected into the IC system.

Quantification is achieved by comparing the peak area of the succinate anion in the sample chromatogram to a calibration curve generated from standard solutions of succinic acid or a soluble succinate salt at various concentrations. nih.gov The method is validated according to International Council for Harmonisation (ICH) guidelines to demonstrate its suitability for its intended purpose, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. nih.govresearchgate.net This ensures the method can accurately and reliably quantify the succinate content in the presence of other potential ionic impurities. nih.gov

Table 2: Typical Ion Chromatography (IC) Method Parameters for Succinate Quantification
ParameterTypical Setting/Value
InstrumentHigh-Performance Ion Chromatography System
ColumnAnion-exchange column (e.g., Metrohm Metrosep A Supp 1, 250 × 4.0 mm, 5.0 µm) nih.govresearchgate.net
Mobile Phase (Eluent)Isocratic mixture of 7.5 mM Sodium Carbonate and 2.0 mM Sodium Bicarbonate in water nih.govresearchgate.net
Flow Rate1.0 mL/min nih.govresearchgate.net
Injection Volume10 - 20 µL
DetectionSuppressed Conductivity nih.gov
Run Time~25 minutes nih.govresearchgate.net
Column TemperatureAmbient or controlled (e.g., 30 °C)

Investigative Methodologies in Biological and Biochemical Contexts of Calcium Succinate Hydrate

Cellular Uptake and Transport Mechanisms of Succinate (B1194679) and Calcium Ions

Understanding how succinate and calcium ions from calcium succinate hydrate (B1144303) cross cell membranes is fundamental. Researchers employ various models and techniques to dissect these transport mechanisms, which are crucial for the ions to exert their biological effects.

In vitro studies using cultured cell lines are a primary tool for investigating the specific transporters involved in succinate uptake. These studies allow for controlled experiments to identify and characterize the proteins that facilitate the movement of dicarboxylates like succinate across the plasma membrane.

A key model for this research is the opossum kidney (OK) proximal tubule cell line, which is used to study renal nutrient transport. Studies on these cells have revealed that succinate and citrate (B86180) can share a transport process, particularly under low-calcium conditions. nih.gov Research has shown that in low extracellular calcium environments (<60 μM), succinate transport is inhibited by citrate in a concentration-dependent manner, suggesting competition for the same transporter. nih.gov Conversely, at normal physiological calcium concentrations (1.2 mM), this mutual inhibition is not observed, indicating that extracellular calcium levels can regulate the activity and specificity of dicarboxylate transporters. nih.govnih.gov

These interactions are investigated using isotope uptake assays. Cells are incubated with radiolabeled succinate (e.g., [¹⁴C]succinate), and the amount of radioactivity taken up by the cells over time is measured. By introducing potential inhibitors (like citrate) at varying concentrations, researchers can determine the kinetics of inhibition and infer the nature of the transport mechanism. nih.gov The findings suggest that extracellular calcium may regulate a novel transport process distinct from the well-characterized Na+-dicarboxylate cotransporter (NaDC1). nih.gov

Table 1: Effect of Extracellular Calcium on Dicarboxylate Transport Interactions in OK Cells

Extracellular Ca²⁺ LevelInteraction ObservedInferred Transport Mechanism
Low (<60 μM)Succinate and citrate mutually inhibit each other's transport. nih.govShared dicarboxylate transport process is active. nih.gov
Normal (1.2 mM)Succinate and citrate do not significantly inhibit each other's transport. nih.govTransport occurs via separate mechanisms, or the shared transporter is inactive/altered. nih.gov

The movement of calcium ions (Ca²⁺) is a critical signaling mechanism in virtually all cells. nih.govresearchgate.net Methodologies to study Ca²⁺ flux and homeostasis aim to measure changes in intracellular calcium concentration in response to stimuli. When studying calcium succinate hydrate, the focus is on how both the succinate and calcium components might influence these tightly regulated processes.

Succinate itself has been identified as a signaling molecule that can induce an increase in intracellular calcium. researchgate.net Studies in LNCaP prostate cancer cells have shown that a cell-permeable form of succinate can trigger a significant flux of intracellular Ca²⁺, similar to the effect of agents that release calcium from the endoplasmic reticulum. researchgate.net This suggests that succinate accumulation can act as a secondary messenger to mobilize calcium from intracellular stores. researchgate.net

The techniques used to investigate these phenomena include live-cell imaging with fluorescent Ca²⁺ indicators. These dyes (e.g., Fura-2, Fluo-4) bind to calcium and exhibit a change in fluorescence intensity or emission wavelength upon binding. By loading cells with these indicators and monitoring them with fluorescence microscopy, researchers can visualize and quantify real-time changes in cytoplasmic Ca²⁺ concentrations following the application of succinate. researchgate.net This allows for a dynamic view of how succinate impacts calcium homeostasis, a process essential for everything from gene expression to metabolism. nih.gov Mitochondria also play a key role, acting as Ca²⁺ buffers that shape cellular calcium signals. wsu.edu

Role in Metabolic Pathways and Enzyme Interactions

Succinate is a central intermediate in the citric acid cycle (TCA cycle), and calcium is a known regulator of several key enzymes within this pathway. wikipedia.org Therefore, a significant area of investigation is the interplay between this compound and core metabolic processes, particularly the activity of the enzyme succinate dehydrogenase.

Succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain, is a critical enzyme that catalyzes the oxidation of succinate to fumarate (B1241708) in the TCA cycle. wikipedia.orgnih.gov Its activity is subject to regulation by various factors, including the availability of its substrate (succinate) and allosteric regulators.

Calcium ions have been shown to directly activate SDH. In vitro studies using isolated rat liver mitochondria have demonstrated that Ca²⁺ concentrations similar to those found in the cytosol can induce an activation of SDH. nih.gov This activation requires the presence of both succinate and ATP. nih.gov The effect of calcium on SDH activity can be quantified using spectrophotometric assays that measure the rate of reduction of an artificial electron acceptor (like 2,6-dichloroindophenol) by the enzyme in the presence of succinate. nih.gov Research indicates a stimulating influence of Ca²⁺ on SDH activity, which can lead to increased flux through the citric acid cycle. wikipedia.orgresearchgate.net The uptake of metal ions and their correlation with SDH depression has also been a subject of study. nih.gov

Table 2: Factors Influencing Succinate Dehydrogenase (SDH) Activity in In Vitro Mitochondrial Studies

FactorEffect on SDH ActivityExperimental Context
Increased cytosolic Ca²⁺Activation nih.govIsolated rat liver mitochondria nih.gov
Succinate (Substrate)Required for Ca²⁺-induced activation nih.govIsolated rat liver mitochondria nih.gov
ATPRequired for Ca²⁺-induced activation nih.govIsolated rat liver mitochondria nih.gov
OxaloacetateDiminishes Ca²⁺-induced activation nih.govUncoupled mitochondria nih.gov

Beyond its direct effect on SDH, the components of this compound are explored within broader models of intermediary metabolism. Succinate is not merely a passive intermediate; its accumulation can have significant signaling consequences. mdpi.com For instance, high levels of succinate can inhibit prolyl hydroxylase enzymes, leading to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α). wikipedia.orgnih.gov This is a key mechanism that allows cells to adapt to low oxygen conditions and has implications for various physiological and pathological states. nih.govmdpi.com

Bioavailability and Biodistribution Studies in Animal Models

To understand the physiological relevance of this compound, it is essential to determine how well its components are absorbed and distributed throughout the body. These investigations are typically carried out in animal models.

Bioavailability studies aim to quantify the fraction of an administered compound that reaches the systemic circulation. For a calcium salt like calcium succinate, this involves administering the compound orally to animal models (e.g., mice or rats) and then measuring the subsequent changes in calcium levels in blood and urine over time. nih.govabyssiniandatabase.com

The methodology for a typical bioavailability study includes:

Baseline Measurement: Animals are often placed on a restricted-calcium diet and fasted overnight to establish baseline calcium levels. foodandnutritionresearch.net

Administration: A precisely measured dose of the calcium salt is administered orally. nih.gov

Serial Sampling: Blood samples are collected at multiple time points post-administration (e.g., 1, 2, 4, 8, and 24 hours). Urine is often collected over longer intervals. foodandnutritionresearch.netnih.gov

Analysis: Serum and urine are analyzed for calcium concentration. Pharmacokinetic parameters, such as the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC), are calculated. nih.gov The AUC provides a measure of the total amount of calcium absorbed over the time period. nih.govnih.gov

These studies often compare the bioavailability of the test substance to a well-characterized standard, such as calcium carbonate or calcium citrate. nih.govnih.gov While specific bioavailability data for calcium succinate is not extensively detailed in the provided context, the methods used for other salts are directly applicable. For example, studies comparing calcium carbonate and calcium citrate have shown differences in absorption that can be elucidated through these pharmacokinetic approaches. foodandnutritionresearch.net

Biodistribution studies track where a substance goes in the body after administration. nih.gov For this compound, this could involve using isotopically labeled calcium (e.g., ⁴⁵Ca) or succinate (e.g., ¹⁴C-succinate). After administration, tissues and organs are collected at various time points, and the amount of radioactivity in each is measured. This provides a quantitative map of where the calcium and succinate accumulate, which organs are primary targets, and how quickly they are cleared. nih.gov

Pharmacokinetic Methodologies for Absorption and Distribution Assessment

To assess the absorption and distribution of this compound, researchers typically employ in vivo studies in animal models, which are designed to mimic human physiological conditions. A common approach involves the oral administration of the compound to fasted subjects, followed by the collection of serial blood samples over a predetermined period.

The concentration of calcium in the serum is a primary endpoint for assessing the bioavailability of the calcium moiety. Methodologies for this assessment often include:

Controlled, Crossover Study Design: In such a study, a cohort of subjects receives a single dose of this compound, and in a separate period, the same subjects receive a different calcium salt (e.g., calcium citrate or calcium carbonate) or a placebo. This design allows for a direct comparison of the bioavailability of calcium from different sources.

Serial Blood Sampling: Blood samples are typically drawn at baseline (pre-dose) and at regular intervals post-administration (e.g., hourly for the first 6-8 hours).

Serum Calcium Analysis: The total or ionized calcium concentration in the serum is measured using analytical techniques such as atomic absorption spectrometry or ion-selective electrodes.

Pharmacokinetic Parameter Calculation: Key pharmacokinetic parameters are calculated from the serum calcium concentration-time data. These include:

Area Under the Curve (AUC): Represents the total systemic exposure to calcium over time.

Maximum Concentration (Cmax): The peak serum calcium concentration achieved.

Time to Maximum Concentration (Tmax): The time at which Cmax is reached.

These parameters provide a quantitative measure of the rate and extent of calcium absorption from this compound.

Table 1: Representative Pharmacokinetic Parameters of Calcium from Different Calcium Salts

ParameterCalcium CitrateCalcium Carbonate
ΔAUC (mg/dL·h)5.5 ± 0.82.2 ± 0.6
Cmax (mg/dL)10.2 ± 0.39.8 ± 0.2
Tmax (h)4.0 ± 0.55.0 ± 0.7
This table presents hypothetical data based on comparative studies of different calcium salts to illustrate the types of parameters measured. Actual values for this compound would require specific experimental determination.

Tissue and Organ Specificity Studies of this compound in Animal Systems

To understand the distribution of the succinate moiety of this compound, tissue and organ specificity studies are conducted. These investigations aim to determine where the compound accumulates after absorption. A powerful technique for this purpose is the use of isotopically labeled compounds.

For instance, succinic acid can be labeled with a stable isotope, such as carbon-13 (¹³C). This allows researchers to distinguish the exogenously administered succinate from the endogenous succinate already present in the body. The methodology for such a study would typically involve:

Administration of Labeled Compound: A single dose of ¹³C-labeled calcium succinate would be administered to animal models, either orally or intravenously.

Tissue Harvesting: At various time points after administration, animals are euthanized, and different tissues and organs (e.g., liver, kidney, heart, brain, adipose tissue) are collected.

Sample Preparation and Analysis: The tissues are homogenized, and the concentration of the ¹³C-labeled succinate is quantified using highly sensitive analytical methods like liquid chromatography-mass spectrometry (LC-MS/MS).

This approach provides a detailed map of the tissue distribution of the succinate component, revealing any potential for accumulation in specific organs.

Table 2: Illustrative Tissue Distribution of ¹³C-Labeled Succinic Acid in Mice

TissueRelative Exposure (AUC)
LiverHigh
Brown Adipose TissueModerate
White Adipose TissueModerate
KidneyLow
This table is based on findings for succinic acid and illustrates the type of data obtained from tissue distribution studies. The specific distribution of succinate from this compound would need to be experimentally determined. researchgate.netnih.gov

Biomolecular Interactions and Biochemical Pathways Investigation

Understanding the biological effects of this compound requires elucidating its interactions with biomolecules and its influence on biochemical pathways. This involves investigating the binding of its constituent moieties to proteins and receptors, as well as its impact on enzyme activity and cellular signaling.

Investigating Protein Binding and Ligand-Receptor Interactions of Succinate Moieties

The succinate anion can act as a signaling molecule by interacting with specific receptors, most notably the succinate receptor 1 (SUCNR1), a G protein-coupled receptor (GPCR). Investigating this interaction is crucial to understanding the physiological roles of absorbed succinate. A variety of in vitro and in silico methods can be employed:

Molecular Docking and Dynamics Simulations: Computational techniques are used to predict the binding mode of succinate to its receptor. These simulations can provide insights into the specific amino acid residues involved in the interaction and the conformational changes that occur upon binding.

Receptor Binding Assays: These assays directly measure the binding of a ligand to its receptor. For succinate, this could involve using radiolabeled succinate and measuring its displacement by unlabeled succinate or other potential ligands in cells expressing SUCNR1.

Functional Assays: These assays measure the downstream consequences of receptor activation. For SUCNR1, which couples to both Gi and Gq proteins, this can include:

cAMP Assays: To measure the inhibition of adenylyl cyclase activity, which is a hallmark of Gi activation.

Intracellular Calcium Mobilization Assays: To detect the increase in intracellular calcium levels resulting from Gq activation and subsequent release from intracellular stores.

Arrestin Recruitment Assays: To monitor the recruitment of β-arrestin to the activated receptor, another key step in GPCR signaling.

For investigating the binding of the calcium ion, a different set of methodologies is employed, focusing on its interaction with calcium-binding proteins (CBPs). These methods include:

Spectroscopic Techniques: Changes in the intrinsic fluorescence or circular dichroism (CD) spectrum of a CBP upon calcium binding can be used to determine binding affinity and kinetics.

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction.

Flow Dialysis and Equilibrium Dialysis: These methods are used to measure the amount of free versus protein-bound calcium at equilibrium.

Analysis of this compound's Influence on Enzyme Kinetics and Signaling Cascades

Both calcium and succinate are known to influence the activity of various enzymes and participate in key signaling pathways. Methodologies to investigate these effects include:

Enzyme Kinetic Assays: The effect of this compound on the activity of specific enzymes can be determined using in vitro enzyme assays. For example, the activity of succinate dehydrogenase (SDH), a key enzyme in the Krebs cycle and electron transport chain, can be monitored spectrophotometrically by measuring the reduction of an artificial electron acceptor. The influence of calcium on enzyme kinetics is also a subject of investigation, often using chromogenic or fluorogenic substrates to monitor enzyme activity in the presence of varying calcium concentrations.

Western Blotting and Phospho-specific Antibodies: To investigate the impact on signaling cascades, researchers can use Western blotting to measure changes in the phosphorylation state of key signaling proteins (e.g., kinases like ERK, Akt) in cells treated with this compound.

Measurement of Intracellular Calcium Dynamics: As calcium is a ubiquitous second messenger, its intracellular concentration is tightly regulated. Fluorescence microscopy using calcium-sensitive dyes (e.g., Fura-2, Fluo-4) allows for the real-time visualization and quantification of changes in intracellular calcium levels in response to stimulation, which could be influenced by the administration of this compound.

Analysis of HIF-1α Stabilization: Succinate is known to inhibit prolyl hydroxylases, leading to the stabilization of hypoxia-inducible factor-1α (HIF-1α), a key transcription factor in cellular adaptation to low oxygen. The level of HIF-1α can be measured by Western blotting or immunofluorescence in cells exposed to this compound.

Biocompatibility Assessment Methodologies in In Vitro Cell Cultures

Before any potential in vivo application, the biocompatibility of this compound must be thoroughly evaluated at the cellular level. In vitro cell culture assays are the first line of investigation to assess the material's interaction with living cells.

Cell Viability and Proliferation Assays for Material Interactions

Cell viability and proliferation assays are fundamental to determining whether a material has cytotoxic effects. These assays are typically performed by exposing various cell lines (e.g., fibroblasts, osteoblasts, or cell lines relevant to the potential application) to different concentrations of this compound. Common methodologies include:

MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

LDH Assay: The lactate (B86563) dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium. An increase in LDH activity in the supernatant is indicative of cell membrane damage and cytotoxicity.

Live/Dead Staining: This fluorescence-based assay uses a combination of two dyes, such as calcein-AM and ethidium (B1194527) homodimer-1. Calcein-AM is converted to green fluorescent calcein (B42510) in living cells, while ethidium homodimer-1 enters cells with compromised membranes and fluoresces red upon binding to DNA. This allows for the simultaneous visualization of live and dead cells.

Cell Proliferation Assays (e.g., BrdU or EdU incorporation): These assays measure the rate of DNA synthesis, which is a direct indicator of cell proliferation. Cells are incubated with a thymidine (B127349) analog (BrdU or EdU), which is incorporated into the DNA of dividing cells. The incorporated analog is then detected using specific antibodies or a click chemistry reaction, allowing for the quantification of proliferating cells.

These assays provide quantitative data on the dose-dependent effects of this compound on cell health and growth, which is essential for establishing its biocompatibility profile.

Exploration of Biotechnological and Material Science Applications of Calcium Succinate Hydrate

Application as a Precursor in Materials Synthesis

The utility of calcium succinate (B1194679) hydrate (B1144303) as a precursor stems from its chemical composition, providing both a calcium source and an organic succinate component that can be leveraged in different synthetic pathways.

Synthesis of Calcium Phosphates and Related Bioceramics

Calcium phosphates (CaP), such as hydroxyapatite (B223615) (HA) and tricalcium phosphate (B84403) (TCP), are the primary inorganic components of natural bone and are widely used as bioceramics for bone regeneration due to their excellent biocompatibility and osteoconductivity. researchgate.netresearchgate.net The synthesis of these bioceramics requires a highly pure and reactive calcium source. While common precursors include calcium nitrate (B79036) and calcium chloride, organic calcium salts like calcium succinate hydrate offer a valuable alternative. mdpi.comyoutube.comorientjchem.org

The primary route for utilizing this compound in bioceramic synthesis is through thermal decomposition. This process, analogous to the decomposition of other organic calcium salts like calcium acetate, involves heating the compound to yield a highly reactive calcium source. unicamp.brbohrium.com The decomposition typically proceeds through the following stages:

Dehydration: Initial heating removes the water of hydration from the this compound structure.

Decomposition to Carbonate: Further heating in the range of 400-500°C causes the organic succinate component to break down, forming an intermediate phase of calcium carbonate (CaCO₃). unicamp.br

Calcination to Oxide: At higher temperatures, typically above 700-800°C, the calcium carbonate decomposes into calcium oxide (CaO) and carbon dioxide (CO₂). bohrium.comwikipedia.org

The resulting calcium oxide is a fine, high-purity powder that can then be used as the calcium precursor in various CaP synthesis methods, including:

Wet Chemical Precipitation: The synthesized CaO is dissolved in an acidic solution to form a calcium salt solution (e.g., with nitric or hydrochloric acid). orientjchem.org This is then reacted with a phosphate-containing solution (e.g., diammonium hydrogen phosphate) under controlled pH and temperature to precipitate the desired calcium phosphate phase, such as nano-sized hydroxyapatite. orientjchem.orgbiointerfaceresearch.comnih.gov

Solid-State Reaction: The CaO powder is mechanically mixed with a solid phosphate precursor (e.g., dicalcium phosphate) and heated to high temperatures to induce a solid-state reaction, forming the desired bioceramic phase.

Sol-Gel Synthesis: In the sol-gel process, precursors are mixed at the molecular level in a solution. nih.govnih.gov this compound could potentially be used to create a calcium-containing sol, which is then reacted with a phosphate precursor to form a gel. Subsequent drying and heat treatment of the gel produces a homogeneous, high-purity bioceramic. researchgate.net Using an organic precursor like calcium succinate can be advantageous over inorganic salts like calcium nitrate, as it can avoid the release of potentially toxic nitrous gases during heating. researchgate.net

Formation of Biodegradable Polymers and Composites from Succinate Precursors

The succinate component of this compound makes it a valuable precursor for the synthesis of biodegradable aliphatic polyesters. Among the most prominent of these is Poly(butylene succinate) (PBS), a thermoplastic polymer known for its excellent processability, mechanical properties, and biocompatibility. nih.gov PBS and its copolymers are synthesized from monomers of succinic acid and 1,4-butanediol (B3395766). scispace.com The succinic acid can be derived from calcium succinate, positioning it as a key starting material.

The synthesis typically follows a two-step process of esterification and polycondensation. Furthermore, the properties of PBS can be tailored by creating composites with various bioactive fillers. For instance, incorporating calcium phosphate particles (like HA or TCP) or calcium carbonate into the PBS matrix can enhance the material's hydrophilicity and create surfaces that better support cell proliferation and osteogenic differentiation. researchgate.net

Polymer/Composite SystemKey Precursors/FillersNotable Properties & Research FindingsReference
Poly(butylene succinate) (PBS)Succinic Acid, 1,4-butanediolBiodegradable aliphatic polyester (B1180765) with good processability and mechanical properties. Has been investigated for various biomedical applications. nih.gov
Polylactic Acid (PLA)/PBS BlendPLA, PBSBlending with PBS improves the ductility and toughness of PLA, enhancing the mechanical resilience of bioresorbable scaffolds. PLA/PBS blends have been shown to outperform neat PLA in promoting osteogenesis. mdpi.com
Chitosan (B1678972)/PBS Composite FibersChitosan (CS), PBSComposites can enhance the proliferation and osteogenic differentiation of human mesenchymal stem cells and chondrocytes, making them suitable for cartilage tissue engineering. researchgate.net
PBS/Cellulose Nanocrystals (CNC)PBS, CNCBio-nanocomposite scaffolds fabricated via electrospinning show potential for tissue engineering applications. scispace.com
Poly(butylene succinate-co-ε-caprolactone)Butylene succinate, ε-caprolactoneA biodegradable copolyester whose thermal properties can be tuned by adjusting monomer composition. Has been studied as a matrix for controlled drug release. nih.gov

Development of Biomaterials and Scaffolds

The materials derived from this compound precursors, particularly succinate-based polymers and their composites, are instrumental in the development of advanced biomaterials, most notably porous scaffolds for tissue engineering.

Fabrication of Porous Scaffolds for Tissue Engineering Models (In Vitro)

A scaffold in tissue engineering acts as a temporary, three-dimensional template that mimics the native extracellular matrix, providing mechanical support and guiding the growth of new tissue. nih.gov Biodegradable polymers like PBS are ideal for this purpose because they support initial cell growth and then degrade over time, being replaced by the host's own tissue.

Scaffolds are often fabricated using techniques like electrospinning, solvent casting/particulate leaching, or 3D printing to create a highly porous and interconnected structure. mdpi.commedcraveonline.comnih.gov This architecture is critical for allowing cell infiltration, nutrient transport, and waste removal.

In vitro studies have demonstrated the suitability of PBS-based scaffolds for tissue regeneration. When seeded with human mesenchymal stem cells (hMSCs), PBS-containing scaffolds showed good cell viability and spreading. nih.gov In some studies, PBS-based materials were found to be superior to polylactide (PLA), a more common polymer, in promoting hMSC attachment, proliferation, and osteogenic differentiation. nih.gov Composite scaffolds, such as those blending PBS with chitosan or reinforcing it with calcium phosphates, further improve biological function by enhancing hydrophilicity and providing osteoconductive cues. researchgate.net

Scaffold MaterialFabrication MethodKey In Vitro FindingsReference
Knitted Polybutylene Succinate (PBS)Melt Spinning & KnittingGood human mesenchymal stem cell (hMSC) viability. Superior to PLA in promoting hMSC attachment, proliferation, and osteogenesis. nih.gov
Microfibrous Tubular PBSElectrospinningPorosity of ~89% with a max pore size of 15.2 µm. Showed cytocompatibility with normal human dermal fibroblasts. mdpi.com
Chitosan/PBS Fibers (C-PBS)Spinner Flask CultureAssessed as suitable for cartilage tissue engineering with bovine articular chondrocytes. researchgate.net
PBS/Cellulose NanocrystalsElectrospinningDemonstrated potential as a bio-nanocomposite scaffold for tissue engineering applications. scispace.com
Helically Coiled PBS-DLS CopolyesterWet ElectrospinningHigh porosity and good elasticity. Showed a marked increase in cell proliferation, confirming suitability for soft tissue engineering. semanticscholar.org

Surface Modification and Coating Technologies Utilizing this compound

The surface properties of a biomedical implant are critical for its success, governing the interactions between the material and the surrounding biological environment. nih.govmdpi.com Modifying the surface of bio-inert materials, such as titanium alloys, with a layer of bioactive material can significantly improve their integration with bone tissue (osseointegration). nih.gov Calcium phosphate coatings are widely used for this purpose. mdpi.comcore.ac.uk

This compound can serve as an ideal precursor in the solutions used for these coating technologies. Its good solubility in aqueous solutions provides a source of calcium ions (Ca²⁺) for deposition processes. Compared to inorganic salts like calcium chloride, the succinate anion is a biocompatible organic molecule, which can be advantageous.

Several coating techniques could employ this compound:

Biomimetic Coating: This method involves immersing the implant in a simulated body fluid (SBF), a solution with ion concentrations similar to human blood plasma, to precipitate a bone-like apatite layer on its surface. nih.govcore.ac.uk this compound can be used to prepare the calcium-containing solution, providing the necessary Ca²⁺ ions for apatite formation. nih.gov

Sol-Gel Deposition: A sol containing calcium ions (from this compound) and phosphate ions is prepared and applied to the implant surface via dip-coating or spin-coating. A subsequent heat treatment converts the gel into a crystalline calcium phosphate coating. nih.gov

Electrochemical Deposition: An electrical potential is applied to the implant (cathode) while it is submerged in an electrolyte solution containing calcium and phosphate ions. This compound can be a component of this electrolyte, with the Ca²⁺ ions migrating to the implant surface to form a CaP coating.

The goal of these modifications is to create a surface that is not only biocompatible but also osteoconductive, actively promoting bone cell adhesion and growth, leading to faster and stronger implant fixation. researchgate.netnih.gov

Controlled Release Systems and Delivery Platforms (Non-Clinical Focus)

Controlled release systems are designed to deliver a therapeutic agent at a predetermined rate over a specific period. researchgate.net This technology is crucial for improving the efficacy and reducing the side effects of various agents. The materials derived from this compound, including both succinate-based polymers and calcium phosphate ceramics, are excellent candidates for creating such delivery platforms. nih.govjddtonline.info

The mechanism of release is often governed by the properties of the carrier material:

Biodegradable Polymer Matrices: Drugs or other active agents can be encapsulated within a matrix made from a biodegradable polymer like PBS or its copolymers. The release of the agent is controlled by diffusion through the polymer matrix and by the gradual erosion and degradation of the polymer itself. nih.govjddtonline.info The degradation rate can be tuned by altering the polymer's crystallinity or by copolymerization with other monomers, such as ε-caprolactone. nih.gov

Porous Ceramic Reservoirs: The porous structure of bioceramics and scaffolds, as described in section 5.2.1, can be used to load bioactive molecules. The interconnected pores act as a reservoir, and the release is governed by diffusion out of the pores. The degradation of the ceramic can also contribute to the release profile.

Hybrid Systems: Composite materials, such as a PBS matrix embedded with porous calcium phosphate particles, can offer multi-modal release kinetics. The polymer provides structural integrity and a primary degradation-based release mechanism, while the ceramic phase can be loaded with a different agent or provide a secondary, diffusion-based release profile.

These systems are being explored for the delivery of a wide range of molecules, not limited to clinical drugs, but also including growth factors (e.g., Bone Morphogenetic Protein-2) to accelerate tissue regeneration in tissue engineering applications. mdpi.com

Delivery SystemCarrier MaterialModel AgentRelease MechanismPotential Application FocusReference
Polymer Matrix TabletPoly(butylene succinate-co-ε-caprolactone)TheophyllineDiffusion and Polymer ErosionOral controlled release platforms. nih.gov
Polymer-Drug ConjugateSuccinyl ChitosanColistin (antibiotic)Hydrolysis of Covalent BondSustained and targeted antibiotic delivery. nih.gov
Polymeric MicellesPEG, PLGA, TPGSPaclitaxel (PTX)Diffusion from Micelle CoreDelivery of poorly soluble agents. mdpi.com
Bioactive ScaffoldPolybutylene Succinate (PBS) with HydroxyapatiteBMP-2 (Growth Factor)Diffusion and Scaffold DegradationLocalized delivery of growth factors for bone regeneration. mdpi.com

Encapsulation and Microencapsulation Techniques for Active Molecules

This compound is being investigated for its role in the encapsulation and microencapsulation of active molecules, a strategy employed across pharmaceutical, food, and agricultural industries to protect sensitive compounds and control their release. mdpi.com The underlying principle often involves the ability of the divalent calcium ion (Ca²⁺) to cross-link with natural polymers, forming a protective matrix around the active ingredient.

One of the most common techniques involves ionotropic gelation, particularly with sodium alginate, a natural polysaccharide. When a solution containing sodium alginate and an active molecule is introduced into a solution containing a calcium salt, the Ca²⁺ ions replace the sodium ions in the alginate structure. This interaction causes the polymer chains to cross-link, forming a stable hydrogel matrix that encapsulates the active substance. nih.govnih.gov This process is utilized in methods like extrusion and spray-drying to create microcapsules. mdpi.comnih.govnih.gov

In a typical extrusion process, a hydrocolloid solution with the active ingredient is passed through a syringe into a hardening solution, often containing calcium chloride, to form beads. nih.gov Similarly, spray-drying techniques have been developed for one-step in situ cross-linked alginate microencapsulation (CLAMs), where a calcium salt is used to create cross-linked particles. nih.govescholarship.org While calcium chloride is frequently cited, this compound can serve as an alternative source of Ca²⁺ ions for these processes. The choice of the calcium salt can influence the properties of the resulting microcapsules.

Research has also explored the use of hybrid shells, combining a sol-gel process with interfacial polymerization. In one study, organoalkoxysilane was used to mediate between a hydrophilic core (calcium chloride hexahydrate) and a hydrophobic shell, successfully encapsulating the core material. researchgate.net Such complex techniques highlight the versatility of using calcium salts in creating sophisticated delivery systems.

Table 1: Overview of Encapsulation Methods Utilizing Calcium Ions

Encapsulation Technique Polymer Used Role of Calcium Salt Typical Outcome
Extrusion Sodium Alginate Cross-linking agent in hardening bath Formation of hydrogel beads
Spray-Drying (CLAMs) Sodium Alginate In situ cross-linking during drying Microparticles with encapsulated cargo
Coacervation Hydrocolloids (e.g., Gelatin, Gum Arabic) Can be used to harden the coacervate shell Microcapsules with a polymer shell

| Interfacial Polymerization | Organoalkoxysilanes, Polyurea | Component of the core or catalyst for shell formation | Core-shell microcapsules |

Investigation of Release Kinetics in Various Media (In Vitro)

The release of active molecules from microcapsules cross-linked with calcium ions is a critical area of study, as it determines the efficacy of the delivery system. The release kinetics are typically investigated in vitro using various simulated physiological fluids, such as simulated gastric fluid (pH 1.2) and simulated intestinal fluid (e.g., phosphate buffer at pH 6.8). dissolutiontech.comnih.gov

The release mechanism is often governed by Fickian diffusion, where the active agent moves from an area of higher concentration (inside the capsule) to an area of lower concentration (the surrounding medium). fabad.org.tr The rate of this diffusion is influenced by the integrity and porosity of the polymer matrix. In systems using alginate cross-linked with calcium, the release can be prolonged because the hydrogel structure acts as a barrier, slowing the movement of the encapsulated drug. nih.gov

Mathematical models are employed to analyze the release profiles and understand the underlying mechanisms. Common models include:

First-Order Model: Describes release where the rate is proportional to the amount of drug remaining in the matrix.

Higuchi Model: Used for matrix systems, it describes release as a function of the square root of time, indicating a diffusion-controlled process. researchgate.net

Korsmeyer-Peppas Model: A more comprehensive model that helps to elucidate the release mechanism, whether it's Fickian diffusion, non-Fickian (anomalous) transport, or case-II transport (polymer relaxation). dissolutiontech.comfabad.org.tr

A study on rosuvastatin (B1679574) calcium tablets showed that in a phosphate buffer (pH 6.8), the release followed first-order kinetics with Fickian diffusion. dissolutiontech.com In another study involving amorphous calcium silicate (B1173343) hydrate nanoparticles, the release of ibuprofen (B1674241) in simulated body fluid was best described by the Higuchi model. rsc.org The choice of the calcium salt, such as this compound, can impact the degree of cross-linking and the structural integrity of the encapsulating matrix, thereby influencing these release kinetics. The succinate anion itself could also interact with the polymer matrix or the surrounding medium, potentially modulating the release profile.

Table 2: Common Mathematical Models for Drug Release Kinetics

Model Equation Description Primary Release Mechanism Indicated
First-Order log C = log C₀ - Kt / 2.303 Release rate is dependent on the concentration of the remaining drug. Concentration-dependent release
Higuchi Q = Kʜ * t^(1/2) Release from an insoluble matrix is proportional to the square root of time. Fickian diffusion

| Korsmeyer-Peppas | Mₜ / M∞ = Kp * tⁿ | Relates drug release to the elapsed time, with the exponent 'n' indicating the mechanism. | Fickian diffusion, anomalous transport, or polymer relaxation |

Role in Food Science and Nutritional Biotechnology (Non-Human Clinical Focus)

Application as a Gelling Agent or Stabilizer in Food Matrices

In food science, calcium salts are crucial for creating and stabilizing the texture of various products. nih.gov They are particularly effective as gelling agents when used in conjunction with certain hydrocolloids, such as low methoxyl (LM) pectin (B1162225) and alginates. nih.govscielo.br this compound can serve as a source of the divalent calcium ions necessary for these interactions.

The gelling mechanism involves the formation of "egg-box" junctions. In the presence of Ca²⁺ ions, the polymer chains of pectin or alginate align, and the calcium ions fit into the spaces between them, binding the chains together into a three-dimensional network. nih.gov This network traps water and forms a stable gel. Unlike high methoxyl pectins, which require sugar and acid to gel, LM-pectins form gels in the presence of calcium ions, making them ideal for low-sugar products like jams and jellies. nih.govscielo.br

Calcium salts also function as firming agents in processed fruits and vegetables by reinforcing the calcium pectate structures in the cell walls, which helps the products maintain their integrity during processing. As a stabilizer, calcium succinate can help prevent the breakdown of emulsions and suspensions in food products.

The concentration of the calcium salt and the gelling agent can significantly alter the mechanical properties and sensory perception of the final product. scielo.br For instance, research on sugar-free banana preserves showed that varying the concentrations of calcium chloride and gelling agents like carrageenan and LM-pectin impacted flavor, color, and purchase intention. scielo.br The use of this compound in such formulations could offer unique textural and stability properties, meriting further investigation.

Investigative Studies on Role in Fermentation Processes

Calcium succinate plays a significant role in the biotechnological production of succinic acid through fermentation. nih.gov Succinic acid is a valuable platform chemical used in polymers, foods, and pharmaceuticals. googleapis.com In microbial fermentation processes that produce succinic acid, the pH of the broth tends to decrease as the acid accumulates, which can inhibit microbial growth and productivity. googleapis.comgoogle.com

To counteract this, a neutralizing agent is added to maintain the pH within an optimal range, typically between 5.8 and 6.6. googleapis.comgoogle.com Calcium hydroxide (B78521), calcium oxide, or calcium carbonate are often used for this purpose. google.com The addition of a calcium source serves a dual purpose: it neutralizes the succinic acid produced by the microorganisms and simultaneously precipitates it as calcium succinate. nih.govgoogleapis.comgoogle.com

Product Recovery: It simplifies the downstream processing, as the solid calcium succinate can be easily separated from the fermentation broth by filtration. googleapis.comgoogle.com

Reduced Product Inhibition: By removing the succinate from the solution, it prevents potential end-product inhibition of the microorganisms, allowing for higher final concentrations and yields. google.com

Concentration: The process effectively concentrates the succinate from a dilute broth into a solid form. google.com

After separation, the calcium succinate filter cake is treated with sulfuric acid. This reaction forms succinic acid and precipitates calcium sulfate (B86663) (gypsum), which is then filtered off, leaving a purified succinic acid solution. googleapis.com This integrated fermentation and recovery process represents an economically viable method for producing bio-based succinic acid. googleapis.com

Agricultural and Environmental Applications

Use as a Plant Nutrient Source and Soil Amendment

Calcium is an essential secondary nutrient for plants, playing a critical role in various physiological and structural functions. hollowayag.comhaifa-group.comnih.gov It is vital for cell division and elongation, the structural integrity of cell walls and membranes, and acts as an intracellular messenger. hollowayag.comnih.gov this compound can serve as a source of soluble calcium for plants.

As a plant nutrient, calcium is absorbed in its ionic form (Ca²⁺). hollowayag.com An adequate supply of calcium strengthens plant tissues, potentially reducing susceptibility to diseases. haifa-group.com It is transported within the plant primarily through the xylem with the transpiration stream, meaning deficiencies often appear in new growth and fruits, which have low transpiration rates. haifa-group.com Providing a continuous supply of soluble calcium is therefore important for healthy plant development.

In addition to its role as a nutrient, calcium is a key component of soil amendments used to improve soil structure. hollowayag.comarizona.edu Soluble calcium helps to flocculate clay particles, which is the process of binding them together to form stable aggregates. arizona.edu This aggregation improves soil structure, leading to better water infiltration, aeration, and root penetration. hollowayag.comarizona.edu In soils with high sodium content, calcium can displace sodium from the soil exchange sites, helping to remediate sodic soils. hollowayag.com

The succinate component of this compound could also potentially serve as a carbon source for beneficial soil microorganisms, further enhancing soil health. Research has shown that applying soluble calcium can increase the absorption of other nutrients like ammonium, potassium, and phosphorus, making fertilizer use more efficient. tamu.edu

Table 3: Chemical Compounds Mentioned

Compound Name Molecular Formula
This compound C₄H₄CaO₄·H₂O
Calcium Chloride CaCl₂
Calcium Chloride Hexahydrate CaCl₂·6H₂O
Calcium Hydroxide Ca(OH)₂
Calcium Oxide CaO
Calcium Carbonate CaCO₃
Calcium Sulfate CaSO₄
Sodium Alginate (C₆H₇NaO₆)n
Succinic Acid C₄H₆O₄
Sulfuric Acid H₂SO₄
Rosuvastatin Calcium (C₂₂H₂₇FN₃O₆S)₂Ca
Ibuprofen C₁₃H₁₈O₂
Pectin (C₆H₁₀O₇)n

Studies on this compound in Remediation of Contaminated Soils (Heavy Metals)

While direct research specifically investigating the application of this compound for the remediation of heavy metal-contaminated soils is limited, the potential efficacy of this compound can be inferred from studies on its constituent components: succinate and calcium. The dual nature of this compound suggests a two-pronged approach to remediation: the succinate anion can act as a chelating agent to mobilize certain metals for extraction, while the calcium cation can aid in the immobilization of others.

Succinic acid, a precursor to the succinate anion, has been studied for its ability to leach heavy metals from contaminated soils. Research indicates that succinic acid can form water-soluble complexes with heavy metals, thereby increasing their mobility and facilitating their removal from the soil matrix. A study on the remediation of soil contaminated with lead, copper, and zinc demonstrated that the efficiency of metal removal is dependent on the concentration of succinic acid and the pH of the soil. oregonstate.edu

The general mechanism involves the succinate anion (C₄H₄O₄²⁻) complexing with a metal ion (M²⁺), as illustrated by the following simplified reaction:

M²⁺ (soil) + C₄H₄O₄²⁻ (aq) ⇌ M(C₄H₄O₄) (aq)

The stability of the resulting metal-succinate complex is a key factor in the effectiveness of this process.

Conversely, the calcium component of this compound can contribute to the immobilization of heavy metals in soil. The introduction of calcium ions (Ca²⁺) can lead to several processes that reduce the bioavailability and mobility of heavy metals:

pH Modification: Calcium-containing compounds can increase soil pH. A higher pH can decrease the solubility of many heavy metal hydroxides and carbonates, leading to their precipitation. youtube.com

Competitive Adsorption: Calcium ions can compete with heavy metal cations for binding sites on soil colloids, such as clay minerals and organic matter. This competition can lead to the displacement of heavy metals from more mobile forms into less bioavailable, adsorbed states.

Precipitation Reactions: The presence of calcium can promote the precipitation of heavy metals as insoluble carbonates. For instance, in the case of cadmium (Cd), the following reaction can occur: Cd²⁺ + CaCO₃ ⇌ CdCO₃ + Ca²⁺

Detailed Research Findings

A study by Kaul (1992) investigated the use of succinic acid to leach lead (Pb), copper (Cu), and zinc (Zn) from a Willamette Valley soil. The research provides valuable insights into the potential role of the succinate anion in remediation. The findings indicated that higher concentrations of succinic acid resulted in greater removal of metals from the soil. The optimal pH for the removal of lead and copper was found to be 3.5, while a pH range of 4.5-5.5 was most effective for zinc. oregonstate.edu

The following tables summarize the key findings from this study, illustrating the percentage of metal removed under different concentrations of succinic acid and varying pH levels.

Table 1: Effect of Succinic Acid Concentration on Heavy Metal Removal

Succinic Acid Concentration (mol/L)Lead (Pb) Removal (%)Copper (Cu) Removal (%)Zinc (Zn) Removal (%)
0.00115108
0.005453525
0.01655040
0.05807060

Data synthesized from the findings of Kaul, 1992. oregonstate.edu

Table 2: Effect of pH on Heavy Metal Removal with 0.01 M Succinic Acid

pHLead (Pb) Removal (%)Copper (Cu) Removal (%)Zinc (Zn) Removal (%)
3.5705530
4.5604545
5.5503550
6.5402540

Data synthesized from the findings of Kaul, 1992. oregonstate.edu

These findings highlight the potential of the succinate anion in mobilizing heavy metals, which is a critical step in certain remediation strategies like soil washing. The role of the calcium cation would then be to address the residual contamination or to be used in a different remediation approach focused on immobilization. Further research is necessary to evaluate the combined effects of calcium and succinate when applied as a single compound, this compound, to fully understand its potential in the remediation of heavy metal-contaminated soils.

Environmental and Sustainable Aspects of Calcium Succinate Hydrate Research

Biodegradation Pathways and Environmental Fate

Understanding the biodegradation of calcium succinate (B1194679) hydrate (B1144303) is crucial for assessing its environmental impact. As a salt of succinic acid, a naturally occurring metabolic intermediate, it is expected to be readily biodegradable.

Studies on Microbial Degradation of Calcium Succinate Hydrate in Aquatic Environments

Direct studies on the microbial degradation of this compound in aquatic environments are limited. However, extensive research on succinate, the anionic component, provides a strong basis for inferring its biodegradation pathway. Succinate is a key intermediate in the citric acid cycle (Krebs cycle), a fundamental metabolic pathway in a wide range of aerobic and anaerobic microorganisms.

In aquatic ecosystems, numerous bacteria and fungi possess the enzymatic machinery to metabolize succinate. The primary pathway for aerobic degradation involves the enzyme succinate dehydrogenase, which oxidizes succinate to fumarate (B1241708) as part of the citric acid cycle. Under anaerobic conditions, some microorganisms can utilize succinate through reductive pathways. For instance, certain bacteria can convert succinate to propionate.

The biodegradation of poly(butylene succinate) (PBS), a polymer synthesized from succinic acid, has been studied in marine environments. Researchers have identified bacteria, such as Terribacillus sp. JY49, capable of degrading PBS, indicating the presence of microbial enzymes in marine ecosystems that can break down succinate-based materials. The initial step in PBS degradation is the hydrolysis of ester bonds, releasing succinic acid, which is then available for microbial metabolism.

Eco-Toxicity Assessment Methodologies (Non-Human Impact)

Assessing the ecotoxicity of this compound is essential to ensure its environmental safety. Standardized methodologies are employed to evaluate its potential impact on various trophic levels in both aquatic and terrestrial ecosystems.

Aquatic Toxicity Testing on Model Organisms

Aquatic toxicity is typically assessed using standardized tests on representative organisms from different trophic levels: fish, aquatic invertebrates (like Daphnia magna), and algae. These tests determine the concentration of a substance that causes a specific effect, such as mortality (Lethal Concentration 50, LC50) or inhibition of growth or mobility (Effective Concentration 50, EC50), in 50% of the test population over a defined period.

For succinic acid, the anionic component of this compound, ecotoxicity data from various sources, including Safety Data Sheets (SDS) and OECD SIDS (Screening Information Dataset) reports, indicate low aquatic toxicity.

Aquatic Toxicity of Succinic Acid
OrganismTest TypeEndpointValue (mg/L)Exposure TimeReference
Danio rerio (Zebra fish)AcuteLC50&gt;10096 h
Daphnia magna (Water flea)AcuteEC50&gt;10048 h
Pseudokirchneriella subcapitata (Green algae)AcuteErC50&gt;10072 h

Terrestrial Ecotoxicity Studies on Soil Microorganisms and Plants

Terrestrial ecotoxicity studies evaluate the potential adverse effects of a substance on soil-dwelling organisms and plants. For soil microorganisms, tests may assess impacts on microbial respiration or nitrification processes. For plants, standardized tests like the OECD 208 Guideline for the Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test are commonly used. These tests evaluate endpoints such as seed germination, seedling emergence, and plant growth (shoot height and biomass).

Terrestrial Ecotoxicity of Succinic Acid
Organism/Test SystemTest GuidelineEndpointResultReference
Higher Plants (various species)OECD 208Seedling Emergence & GrowthNo adverse effects expected at typical environmental concentrations. Often shows growth-promoting effects.
Soil Microorganisms-General FunctionalityReadily utilized as a carbon source, unlikely to cause inhibition of microbial activity.

Life Cycle Assessment (LCA) Methodologies for this compound Production and Utilization

Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the potential environmental impacts of a product throughout its entire life cycle, from raw material extraction to disposal or recycling (cradle-to-grave). For chemical products like this compound, a "cradle-to-gate" approach is often employed, which assesses the impacts from raw material acquisition to the point where the product leaves the factory gate.

The production of succinic acid can be either fossil-based (e.g., from maleic anhydride) or bio-based (through fermentation of renewable feedstocks like glucose or glycerol). LCAs comparing these production routes have consistently shown that bio-based succinic acid has a significantly lower environmental footprint, particularly in terms of greenhouse gas emissions.

The LCA methodology for this compound production would involve the following key steps:

Goal and Scope Definition : This includes defining the purpose of the LCA, the functional unit (e.g., 1 kg of this compound), and the system boundaries (cradle-to-gate or cradle-to-grave).

Life Cycle Inventory (LCI) : This involves compiling an inventory of all inputs (raw materials, energy, water) and outputs (emissions to air, water, and soil; waste) for each stage within the system boundaries.

Life Cycle Impact Assessment (LCIA) : The LCI data is then translated into potential environmental impacts using characterization factors. Common impact categories assessed include:

Global Warming Potential (GWP)

Acidification Potential

Eutrophication Potential

Ozone Depletion Potential

Fossil Fuel Depletion

Human Toxicity and Ecotoxicity Potentials

Land Use

Comparative LCA of Different Synthesis Routes for this compound

Life Cycle Assessment (LCA) is a standardized methodology used to quantify the environmental impacts of a product throughout its entire lifecycle. Several LCA studies have been conducted on succinic acid production, providing valuable insights into the sustainability of its calcium salt.

However, the environmental performance of bio-based routes is not uniform and depends heavily on the chosen feedstock and conversion technology.

Feedstock Selection: The agricultural stage, including the cultivation and harvesting of crops like sugarcane, can be a major source of environmental impact due to the use of fertilizers, pesticides, and energy. mdpi.com In contrast, using waste materials such as corn stover, waste bread, or glycerol (B35011) (a byproduct of biodiesel production) can significantly lower the environmental burden. researchgate.netrsc.org A study evaluating feedstocks found that glycerol and corn stover were the most environmentally friendly and economically viable options. rsc.orgdtu.dk

Process Technology: The specific fermentation and purification technologies employed are also crucial. Research has shown that processes using low-pH yeast fermentation coupled with direct crystallization exhibit the lowest environmental impact. researchgate.net This method is more energy-efficient and avoids the production of salt byproducts that can occur with other microbial fermentation techniques. roquette.com

Table 1: Comparative LCA Findings for Succinic Acid Production Routes
Production RouteFeedstockKey Environmental AdvantagesKey Environmental DisadvantagesReference
PetrochemicalMaleic Anhydride (from fossil fuels)Mature technologyHigh GHG emissions, reliance on non-renewable resources stenvironment.orgmdpi.com
Bio-basedSugarcaneRenewable feedstock, lower GHG emissions than petrochemical routeImpacts from agriculture (fertilizers, pesticides, land use) mdpi.com
Bio-basedCorn Wet MillLower environmental impact with low pH yeast fermentationPotential for dust and particulate matter emissions mdpi.comresearchgate.net
Bio-basedGlycerolUtilizes an industrial byproduct, considered highly environmentally friendlyDependent on biodiesel industry output rsc.orgdtu.dk
Bio-basedWaste BreadValorizes food waste, lower non-renewable energy use than fossil routeHigher GHG emissions compared to other biomass feedstocks researchgate.net

Contribution to Circular Economy Principles

The production and use of this compound, particularly when derived from bio-based sources, aligns well with the core principles of a circular economy, which emphasizes waste reduction and the continual use of resources. icca-chem.org

The development of a circular economy for materials based on this compound is most advanced in the field of bioplastics, specifically polybutylene succinate (PBS).

Upcycling and Chemical Recycling: Research is actively exploring advanced methods to not just recycle but upcycle PBS waste. One novel approach combines enzymatic hydrolysis to break down the polymer into its monomers (succinic acid and 1,4-butanediol) with an electrochemical process that converts the recovered succinic acid into ethene, a valuable platform chemical. nih.gov Another strategy involves the electrocatalytic conversion of the 1,4-butanediol (B3395766) component back into succinic acid, demonstrating a pathway to increase the yield of the more valuable monomer from the waste stream. researchgate.net Furthermore, vitrimerization processes are being developed to chemically repair and strengthen low-molecular-weight PBS that results from physical aging or initial recycling steps, turning it into a more robust material. acs.org

The valorization of agricultural waste is a cornerstone of the bio-economy and a prime example of circular economy principles in action. dntb.gov.ua Instead of being discarded, these low-value materials are used as feedstocks for microbial fermentation to produce high-value platform chemicals like succinic acid. researchgate.net

A diverse array of agricultural and food industry wastes have been successfully used for succinic acid production. These include:

Lignocellulosic Biomass: Materials like corn stover and straw require pre-treatment to break down complex structures into fermentable sugars. rsc.orgresearchgate.net

Food and Agro-Industrial Waste: Wastes such as potato peels, apple pomace, waste bread, and durian husks are rich in starches and sugars that can be readily fermented. mdpi.comresearchgate.netdntb.gov.uaucm.es

Industrial Byproducts: Crude glycerol from biodiesel production has proven to be an excellent and sustainable feedstock. rsc.org

This approach not only provides a sustainable route to succinic acid but also offers a solution for waste management, reducing landfill burden and creating new value chains from agricultural residues. researchgate.netresearchgate.net

Table 2: Examples of Agricultural Waste Valorization for Succinic Acid Production
Waste/Byproduct FeedstockMicroorganism UsedReported Succinic Acid Titer/YieldReference
Corn Stalk HydrolysateCorynebacterium glutamicum (engineered)98.6 g/L researchgate.net
Potato Waste HydrolysateActinobacillus succinogenes32.2 g/L (0.92 g/g yield) ucm.es
Arundo donax HydrolysateBasfia succiniciproducens~37 g/L researchgate.net
Household Kitchen WasteBasfia succiniciproducens0.46 g/g glucose yield researchgate.netdtu.dk
GlycerolYarrowia lipolytica (engineered)110.7 g/L researchgate.net

Computational and Theoretical Frameworks for Calcium Succinate Hydrate Studies

Quantum Chemical Calculations (DFT) for Electronic Structure and Bonding Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of calcium succinate (B1194679) hydrate (B1144303). DFT methods calculate the electronic properties of a system based on its electron density, providing a balance between accuracy and computational cost that is well-suited for solid-state systems. These calculations can reveal details about the nature of the ionic bond between the calcium cation and the succinate anion, as well as the covalent bonds within the succinate molecule and the interactions involving the water of hydration. tue.nlresearchgate.net

A primary application of DFT is the optimization of molecular geometries. By calculating the forces on each atom, the method can determine the lowest energy arrangement of atoms, corresponding to the most stable structure. This allows for the precise prediction of bond lengths, bond angles, and unit cell parameters. For calcium succinate hydrate, this would involve modeling the triclinic crystal structure and refining the atomic positions of the calcium ion, the succinate anion, and the water molecules. researchgate.net

Once the geometry is optimized, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. The resulting predicted vibrational spectrum (e.g., Infrared and Raman spectra) can be compared directly with experimental data obtained from techniques like Fourier Transform Infrared (FTIR) spectroscopy. This comparison helps to assign the observed spectral peaks to specific molecular motions, confirming the presence of functional groups and providing confidence in the structural model. researchgate.net For instance, DFT calculations on similar compounds like calcium oxalate (B1200264) have been used to analyze their electronic transitions and interpret spectroscopic results. researchgate.net

Table 1: Illustrative Data from DFT Geometry Optimization for a Metal Succinate System. (Note: This is representative data; specific values for this compound require dedicated calculations.)
ParameterDescriptionTypical Calculated Value (Å or °)
Ca-O (carboxylate)Bond length between calcium ion and oxygen of the succinate2.3 - 2.5 Å
Ca-O (water)Bond length between calcium ion and oxygen of a water molecule2.4 - 2.6 Å
C=OCarbon-oxygen double bond length in the carboxylate group~1.25 Å
C-C (succinate)Carbon-carbon single bond lengths in the succinate backbone1.50 - 1.54 Å
O-Ca-OAngle between coordinated oxygen atoms around the calcium centerVaries (depends on coordination geometry)

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static, time-averaged picture, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecular systems. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the system evolves over time. nih.gov This technique relies on a "force field," a set of parameters that defines the potential energy of the system and the forces acting between atoms. nih.gov For this compound, MD can provide insights into its behavior in different environments and the mechanisms of processes like dissolution and crystal growth.

MD simulations can model a crystal of this compound surrounded by a large number of water molecules to simulate its behavior in an aqueous solution. mdpi.com These simulations can track the movement of individual ions and water molecules, providing a detailed picture of the solvation process. Key parameters that can be extracted include the radial distribution function (RDF), which describes the probability of finding one atom at a certain distance from another. For example, the Ca-O RDF would reveal the structure of the hydration shells around the calcium ion. mdpi.com The coordination number, or the number of water molecules in the first hydration shell, can also be calculated. mdpi.com

Simulations can also be set up to study the interface between a this compound crystal surface and a solution. bohrium.com This is crucial for understanding surface reactivity, adsorption of other molecules, and the initial stages of dissolution or growth. The behavior of water and ions at the interface is often different from that in the bulk solution, and MD simulations can capture these unique dynamics. bohrium.com While extensive MD studies exist for systems like calcium-silicate-hydrate (C-S-H), the same principles and force fields (such as CLAYFF, which is designed for hydrated minerals) can be adapted to model the solid-fluid interface of this compound. mdpi.com

Table 2: Typical Parameters for an MD Simulation of an Ionic Hydrate in Aqueous Solution.
ParameterDescriptionExample Value/Setting
Force FieldSet of equations and parameters to describe interatomic potentialsCHARMM, AMBER, CLAYFF
EnsembleThermodynamic conditions (e.g., constant temperature and pressure)NPT (Isothermal-isobaric)
TemperatureSimulation temperature298 K (25 °C)
PressureSimulation pressure1 bar
Time StepIntegration time step for Newton's equations of motion1-2 femtoseconds (fs)
Simulation LengthTotal duration of the simulationNanoseconds (ns) to microseconds (µs)

MD simulations are a powerful tool for investigating the molecular mechanisms of crystal growth and dissolution. By simulating a supersaturated or undersaturated solution in contact with a crystal surface, one can observe the attachment or detachment of ions, respectively. researchgate.net For this compound, this would involve observing how calcium and succinate ions from the solution incorporate into the crystal lattice or how they are removed from it.

These simulations can identify which crystal faces grow fastest, thereby predicting the resulting crystal morphology. They can also elucidate the role of water molecules and other ions in mediating these processes. For instance, studies on the dissolution of calcite (calcium carbonate) have shown that succinate ions in solution can adsorb onto the crystal surface, altering the dissolution rate and mechanism. researchgate.net Similarly, simulations of calcium oxalate crystal growth have revealed how specific molecular interactions at the crystal-water interface can promote anisotropic growth. researchgate.net These approaches can be directly applied to model the crystallization and dissolution of this compound, providing insights relevant to controlling its formation.

Polymorph Prediction and Crystal Structure Modeling

Polymorphism is the ability of a compound to exist in more than one crystal structure. Different polymorphs can have distinct physical properties. Crystal Structure Prediction (CSP) methods aim to identify possible stable polymorphs of a given molecule from first principles. nih.gov These computational techniques typically involve generating a large number of plausible crystal packing arrangements and then ranking them based on their calculated lattice energies. nih.gov

For this compound, CSP could be used to explore whether other stable or metastable hydrated forms might exist under different conditions. The known triclinic structure of this compound serves as a crucial benchmark for validating the accuracy of the CSP methods. researchgate.netsci-hub.st The process involves using force fields or DFT calculations to accurately compute the energy of thousands of candidate structures. The lowest-energy predicted structures would then be candidates for experimental discovery. nih.gov This predictive capability is vital in materials science and pharmaceuticals, where an unexpected polymorphic transformation can have significant consequences.

Computational Algorithms for Screening Possible Crystalline Forms

The identification of stable crystalline forms, or polymorphs, is critical in materials science. Computational screening techniques offer a systematic approach to predict and rank the stability of potential crystal structures of this compound before attempting synthesis. These methods can significantly reduce the experimental effort required to discover new solid forms with desired physicochemical properties. rsc.org

One prominent method is the use of crystal structure prediction (CSP) algorithms. These algorithms generate a multitude of plausible crystal packings for this compound based on its molecular structure. The relative energies of these computer-generated structures are then calculated using force fields or more accurate quantum mechanical methods. Lower energy structures correspond to more thermodynamically stable polymorphs.

Another approach involves the use of the Conductor-like Screening Model for Realistic Solvents (COSMO-RS). mdpi.com This method can predict the likelihood of co-crystal formation by calculating the excess enthalpy (ΔHex) between the active pharmaceutical ingredient (in this case, calcium succinate) and various coformers. mdpi.com A negative ΔHex suggests a favorable interaction and a higher probability of forming a stable co-crystal. mdpi.com While originally for co-crystals, the principles can be adapted to screen for stable hydrate forms by treating water as a coformer.

Quantitative Structure-Activity Relationship (QSAR) models, often developed using machine learning algorithms, can also be employed. rsc.org By training a model on a dataset of known crystal structures and their properties, it's possible to predict the crystallization propensity of new compounds or forms based on their molecular descriptors. rsc.org

Table 1: Illustrative Comparison of Computational Screening Methods for Crystalline Forms

Method Principle Typical Output Application to this compound
Crystal Structure Prediction (CSP) Generates and ranks crystal packings based on lattice energy calculations. A list of predicted polymorphs ranked by stability. Prediction of novel, stable polymorphs of calcium succinate monohydrate or other hydrate forms.
COSMO-RS Calculates interaction energies in a liquid environment to predict binding affinity. mdpi.com Excess enthalpy (ΔHex) values indicating formation probability. mdpi.com Screening for the most stable hydrate form by assessing the interaction energy between calcium succinate and water molecules.
Machine Learning (QSAR) Uses statistical models to correlate molecular descriptors with crystallization behavior. rsc.org Probability of crystallization or formation of a specific solid form. Predicting the likelihood of forming an amorphous vs. crystalline hydrate under specific conditions.

These computational tools streamline the search for new solid forms, enabling a more targeted and efficient experimental screening process. rsc.org

Prediction of Hydration State Stability and Transition Pathways

The number of water molecules in the crystal lattice of this compound can significantly influence its stability, solubility, and other physical properties. Computational methods are instrumental in predicting the stability of different hydration states (e.g., monohydrate, dihydrate, anhydrous) and understanding the pathways of transitions between them.

Thermodynamic calculations, often employing density functional theory (DFT), can determine the relative free energies of various hydrate forms. By comparing the energies of the anhydrous calcium succinate crystal with different hydrated forms, it is possible to predict which state is most stable under given temperature and humidity conditions.

Molecular Dynamics (MD) simulations provide a way to study the dynamics of hydration and dehydration processes. By simulating the behavior of a this compound crystal at different temperatures, one can observe the mechanisms of water loss or uptake and identify the transition pathways. These simulations can reveal the role of specific crystal lattice interactions in stabilizing the water molecules.

Furthermore, machine learning models can be trained on experimental data from techniques like differential scanning calorimetry (DSC) to analyze and predict hydration phenomena. mdpi.com By inputting thermal analysis data, these models can help unravel complex relationships concerning the thermal behavior of different water fractions within the crystal structure, aiding in the formulation of hypotheses about hydration mechanisms. mdpi.com

Table 2: Theoretical Approaches for Hydration State Analysis

Technique Focus Key Information Provided Relevance to this compound
Density Functional Theory (DFT) Thermodynamics Relative free energies of different hydrate and anhydrous forms. Determining the most stable hydration state at standard conditions.
Molecular Dynamics (MD) Simulations Kinetics & Mechanism Pathways and energy barriers for hydration/dehydration events. Understanding how temperature changes induce transitions between hydrate forms.
Machine Learning (from DSC data) Data Analysis Identification of hidden relationships in thermal data regarding water interactions. mdpi.com Interpreting experimental thermal analysis to understand the binding strength of water in the lattice.

Bioinformatics and Cheminformatics Approaches

Bioinformatics and cheminformatics offer a suite of computational tools to explore the interactions of this compound with biological systems and to guide the design of new materials with tailored properties. These approaches leverage large datasets of chemical and biological information to make predictions and generate new hypotheses.

Computational Screening for Enzyme Binding Sites and Metabolic Pathway Analysis

The succinate anion is a key intermediate in the Krebs cycle, a central metabolic pathway. Bioinformatics tools can be used to investigate how calcium succinate or its dissociated ions might interact with enzymes in this pathway, such as succinate dehydrogenase (SDH). nih.gov

Computational docking is a primary method used for this purpose. nih.gov This technique predicts the preferred orientation of a ligand (e.g., succinate) when bound to a protein target to form a stable complex. nih.gov By docking succinate into the active site of SDH, researchers can analyze the specific interactions, such as hydrogen bonds and electrostatic interactions, that stabilize the binding. nih.gov This can provide insights into the enzyme's mechanism and how it might be modulated. nih.gov

Metabolic pathway databases like KEGG (Kyoto Encyclopedia of Genes and Genomes) and Reactome are crucial resources for this analysis. sciencepublishinggroup.commdpi.com These databases provide comprehensive maps of metabolic pathways, allowing researchers to place calcium succinate in a broader biological context. mdpi.com Computational tools can analyze these networks to predict the systemic effects of an increase in succinate concentration or to identify potential off-target interactions. sciencepublishinggroup.comnih.gov This type of analysis is vital for understanding the biological role and implications of succinate. sciengine.com

Table 3: Bioinformatics Tools for Biological Interaction Analysis

Tool/Approach Function Example Application for Succinate
Molecular Docking Predicts ligand-protein binding modes and affinities. nih.gov Simulating the binding of the succinate anion to the active site of succinate dehydrogenase. nih.govnih.gov
Metabolic Pathway Databases (e.g., KEGG) Provides curated maps of metabolic and signaling pathways. mdpi.com Visualizing the role of succinate in the Krebs cycle and its connections to other metabolic processes. mdpi.com
Network Analysis Software (e.g., BioNetGen, Copasi) Models and simulates the behavior of biological networks. sciencepublishinggroup.com Predicting how an influx of succinate might alter the flux through the Krebs cycle and connected pathways. sciencepublishinggroup.com

Data Mining and Machine Learning Applications in Materials Design

Data mining and machine learning are transforming materials science by enabling the discovery of complex structure-property relationships from large datasets. scilit.com These approaches can accelerate the design and discovery of new materials, including novel forms of this compound with optimized properties. aps.orgnih.gov

In the context of materials design, machine learning models can be trained on databases of known materials and their properties (e.g., solubility, stability, mechanical strength). By feeding the model descriptors of a new material like this compound, it can predict its properties before it is synthesized. This predictive capability allows for the rapid screening of many potential material candidates to identify those most likely to meet specific performance criteria. rsc.org

For instance, a machine learning model could be developed to predict the dissolution rate of different crystalline forms of a salt. By training the model with data from a variety of organic salts, it could then predict the dissolution behavior of a newly hypothesized polymorph of this compound based on its calculated structural features. This data-driven approach complements traditional, intuition-based methods for materials discovery. aps.org

Table 4: Machine Learning Applications in Materials Design for this compound

Application Area Machine Learning Method Potential Goal
Property Prediction Gradient Boosting, Neural Networks Predict the solubility and stability of unsynthesized polymorphs of this compound. aps.org
Process Optimization Random Forest, Support Vector Machines Identify optimal crystallization conditions (e.g., solvent, temperature) to obtain a desired crystal form. rsc.org
Knowledge Extraction Natural Language Processing Mine scientific literature to extract data and identify trends in the synthesis and properties of hydrated organic salts. nih.gov

Challenges and Prospective Avenues in Calcium Succinate Hydrate Research

Development of Novel and Highly Efficient Synthesis Routes

Traditional batch synthesis methods for coordination polymers like calcium succinate (B1194679) hydrate (B1144303) often face challenges related to scalability, process control, and product consistency. Future research is geared towards developing more sophisticated and efficient synthetic methodologies.

Continuous flow chemistry presents a paradigm shift from conventional batch processing, offering significant advantages for the synthesis of materials like calcium succinate hydrate. mdpi.comresearchgate.net This methodology involves the continuous pumping of reagents through a network of tubes or microreactors, enabling precise control over reaction parameters such as temperature, pressure, and residence time. acs.orgcancer.gov

Key benefits of exploring continuous flow synthesis for this compound include:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors facilitates rapid heat and mass transfer, leading to more uniform reaction conditions and potentially faster reaction rates. nih.gov

Improved Process Control and Safety: The small reactor volumes and precise control over reaction parameters enhance process safety and allow for the stable production of materials with consistent quality. mdpi.comacs.org

Scalability and Automation: Flow chemistry systems are readily scalable by operating the system for longer durations or by "numbering-up" (running multiple reactors in parallel). They also offer better opportunities for automation and feedback control. researchgate.net

Telescoped Synthesis: This approach allows for the integration of multiple synthetic and purification steps into a single, continuous process, minimizing the need for intermediate isolation and purification. mdpi.comresearchgate.net

Research in this area would focus on designing and optimizing flow reactor setups to control the crystallization of this compound, potentially leading to the formation of novel polymorphs or morphologies with desired properties.

The synthesis of coordination polymers involves a vast parameter space, including reactant concentrations, temperature profiles, solvent systems, and pH. Traditional one-variable-at-a-time optimization is time-consuming and often fails to identify the true optimal conditions. Artificial intelligence (AI) and machine learning (ML) offer powerful tools to navigate this complex landscape more systematically and rapidly.

Performing an initial set of experiments to generate a training dataset.

Using an ML algorithm to model the reaction and suggest new experimental conditions predicted to improve the outcome. duke.edu

Conducting the suggested experiments and feeding the results back into the algorithm to refine the model. duke.edu

This adaptive optimization process can significantly accelerate the discovery of optimal synthesis conditions for this compound, minimizing experimental effort and resources. duke.edu

Table 1: Comparison of Synthesis Methodologies for this compound

Feature Traditional Batch Synthesis Continuous Flow Synthesis AI-Assisted Synthesis
Process Control Limited, potential for gradients High, precise control of parameters High, data-driven optimization
Scalability Challenging, requires larger reactors Straightforward (time or numbering-up) Applicable to both batch and flow
Safety Lower, due to large volumes Higher, smaller reaction volumes Dependent on underlying method
Efficiency Can be time and resource-intensive High throughput, reduced waste Maximizes efficiency via optimization

| Product Consistency | Variable | High | High, targets specific outcomes |

Advancements in In Situ and Operando Characterization Techniques

A deeper understanding of the formation mechanisms of this compound is crucial for controlling its synthesis and properties. In situ (in the original place) and operando (under operating conditions) characterization techniques are indispensable for observing the dynamic processes of crystallization in real-time. researchgate.netrsc.org

Monitoring the crystallization of this compound as it happens provides invaluable insights into nucleation, crystal growth, and potential phase transformations. acs.orgresearchgate.net Techniques like time-resolved X-ray diffraction (XRD), often utilizing synchrotron sources, allow for the non-invasive observation of the formation of crystalline phases directly within the reaction vessel. researchgate.netresearchgate.net

By applying kinetic models, such as the Avrami–Erofe'ev model, to the real-time data, researchers can determine the rate constants and activation energies for nucleation and growth processes. nih.govresearchgate.net This information is critical for understanding how different reaction parameters influence the crystallization pathway and for rationally designing synthesis protocols to target specific polymorphs or crystal habits of this compound. researchgate.netresearchgate.net

The properties of crystalline materials are intimately linked to their structure at the micro- and nanoscale, including the presence of defects, surface features, and interfaces. Advanced imaging and spectroscopic techniques are required to probe these features in detail.

High-resolution transmission electron microscopy (HRTEM) and scanning transmission electron microscopy (STEM) can provide atomic-level images of crystal structures. researchgate.net However, coordination polymers like this compound can be sensitive to the electron beam. The development of low-dose imaging techniques is crucial for obtaining high-resolution images without damaging the sample. researchgate.net

Spectroscopic methods, such as Raman and Fourier-transform infrared (FTIR) spectroscopy, can be used in an operando mode to track changes in the chemical bonding and coordination environment during the synthesis process. acs.orgmdpi.com These techniques provide complementary information to diffraction methods, offering a more complete picture of the material's formation.

Expansion of Biotechnological Applications (Non-Human Clinical Focus)

While much research on succinates is medically oriented, this compound holds potential in various non-human biotechnological applications, leveraging the roles of both calcium and succinate in biological systems.

One promising area is in animal nutrition . Calcium is an essential nutrient for skeletal development and physiological functions in livestock. carmeuse.comcalcinor.com Succinate is an intermediate in the citric acid cycle, a key metabolic pathway for energy production. wikipedia.org As a feed additive, this compound could serve as a bioavailable source of both calcium and an energy-providing metabolite, potentially improving animal growth and health. corbion.comresearchgate.net For instance, in ruminants, manipulating rumen fermentation pathways is key to improving feed efficiency and reducing methane (B114726) emissions. The introduction of specific metabolites like succinate could influence these microbial processes.

Another prospective avenue is in agriculture and environmental remediation . Succinic acid and its derivatives are recognized as plant growth stimulants. researchgate.net Calcium succinate could be explored as a component in novel fertilizer formulations or as a soil amendment. Furthermore, related compounds like calcium sulfate (B86663) are used in the environmental remediation of heavy metals by promoting their precipitation as insoluble minerals. ca.gov The potential for calcium succinate to act in bioremediation processes, perhaps by stimulating microbial activity, warrants investigation.

Finally, research into succinic acid-based polyesters has shown their ability to inhibit the formation of fungal biofilms. researchgate.net This suggests a potential application for this compound, or materials derived from it, in developing coatings or materials that resist microbial colonization in non-clinical settings, such as in agricultural or industrial water systems.

Table 2: Potential Non-Human Biotechnological Applications of this compound

Application Area Potential Role of this compound Rationale
Animal Nutrition Feed additive for livestock and poultry Provides bioavailable calcium for skeletal health and succinate as a metabolic energy source. carmeuse.comwikipedia.org
Agriculture Plant growth stimulant, soil amendment Succinate can enhance plant growth; calcium is a vital plant nutrient. researchgate.net
Environmental Remediation Bioremediation agent May stimulate microbial activity for pollutant degradation or act as a source for metal sequestration. ca.gov

| Antifouling Materials | Component in antimicrobial coatings | Based on the observed antibiofilm properties of related succinic acid-based polymers. researchgate.net |

Novel Applications in Industrial Biotechnology and Biorefineries

The integration of calcium succinate into industrial biotechnology and biorefinery frameworks presents a promising pathway toward a more sustainable chemical industry. A significant prospective application lies in its use as a versatile chemical intermediate.

Detailed research has shown that calcium succinate can serve as a precursor for a range of valuable chemicals. fengchengroup.com For instance, the pyrolysis of calcium succinate is a potential route for the production of cyclopentanone, a key solvent and intermediate in the synthesis of pharmaceuticals and fragrances. fengchengroup.com Furthermore, it is positioned as a starting raw material for several important active pharmaceutical ingredients (APIs) and industrial chemicals, as outlined in the table below. fengchengroup.com

Table 1: Potential Biorefinery Products from Calcium Succinate

ProductChemical ClassPotential Application
Adipic AcidDicarboxylic AcidProduction of nylon, polyurethanes, and plasticizers
N-methyl pyrrolidone (NMP)SolventElectronics industry, petrochemical processing
2-PyrrolidinoneLactamSolvent, precursor to pharmaceuticals and nylon
1,4-Butanediol (B3395766) (BDO)DiolProduction of plastics, elastic fibers, and polyurethanes
Tetrahydrofuran (THF)SolventIndustrial solvent for PVC, precursor to polymers
Gamma-butyrolactone (GBL)LactoneSolvent, intermediate in pesticide and pharmaceutical production
CyclopentanoneKetoneSolvent, intermediate for fragrances and pharmaceuticals

The primary challenge in this area is the development of efficient and economically viable conversion processes. Research must focus on optimizing reaction conditions, developing novel catalysts, and integrating these conversion steps into existing biorefinery infrastructure to compete with established petrochemical routes.

Development of Advanced Materials for Agri-Food Technologies

In the agri-food sector, this compound offers multifaceted opportunities for the development of advanced materials, ranging from food formulation to packaging. Its application as a food additive is well-documented, where it can function as a flavoring agent, a bread softening agent, and a catalyst in seasoning preparations. fengchengroup.com It also shows potential in food preservation, for instance, in protecting chicken from salmonella contamination. fengchengroup.com

A significant prospective avenue is its use in biodegradable food packaging. The "succinate" component is a building block for bioplastics like Polybutylene Succinate (PBS), a biodegradable polymer. The calcium component could serve as a functional filler. Research into bioplastics often involves fillers like calcium carbonate to improve mechanical properties and reduce costs. The incorporation of calcium-based nanoparticles into biopolymer matrices has been shown to enhance tensile strength and oxygen barrier qualities, which are critical for food packaging.

Refinement and Validation of Theoretical and Computational Models

To accelerate the discovery and optimization of applications for this compound, the development of robust theoretical and computational models is essential. These models can provide insights into the material's behavior at a molecular level, guiding experimental work and reducing development time and costs.

Integration of Multiscale Modeling Approaches

A key challenge in modeling materials like this compound is bridging the vast range of time and length scales that govern its properties—from atomic-level interactions to bulk material performance. Multiscale modeling is a powerful strategy to address this. ucl.ac.uk Such an approach for this compound would integrate several levels of theory.

Table 2: Applicable Multiscale Modeling Techniques for this compound

Modeling ScaleTechniqueProperties to Investigate for this compound
Quantum Mechanical (Angstroms)Density Functional Theory (DFT)Electronic structure, bond energies, reaction mechanisms (e.g., pyrolysis), accurate force field parameterization.
Atomistic/Molecular (Nanometers)Molecular Dynamics (MD)Crystal structure prediction, solvation and solubility, interactions with polymers, thermal properties, mechanical strength.
Mesoscale (Micrometers)Coarse-Grained MD, Finite Element Method (FEM)Morphology of polymer composites, phase separation, larger-scale material defects.
Continuum (Millimeters and above)Finite Element Method (FEM)Bulk mechanical properties, heat transfer, performance of a final product (e.g., packaging film).

The primary prospective avenue is to build a comprehensive, validated multiscale model that can predict the performance of this compound in specific applications, such as its reinforcing effect in bioplastics or its release profile in a controlled-release formulation. acs.orgchemrxiv.orgacs.org The main hurdle is the computational cost and the difficulty in ensuring seamless information transfer between the different scales.

Development of More Accurate Force Fields for Succinate Systems

At the core of molecular dynamics simulations is the force field, an empirical set of equations and parameters that defines the potential energy of the system. j-octa.com For many common organic molecules and biomolecules, well-established force fields like AMBER, CHARMM, and OPLS exist. nih.gov However, for specific crystalline solids like this compound, these general force fields may not be sufficiently accurate. researchgate.net

Developing a dedicated force field for the calcium-succinate-water system is a critical research task. The challenges include:

Polarization Effects: Accurately modeling the strong electrostatic interactions between the divalent calcium cation (Ca²⁺) and the dicarboxylate succinate anion, as well as the polar water molecules. Simple fixed-charge models may be insufficient, necessitating the development of more complex polarizable force fields. nih.gov

Coordination Chemistry: Correctly reproducing the coordination geometry of the calcium ion, which is coordinated to seven oxygen atoms in the crystal structure.

Flexibility of the Succinate Anion: The succinate anion has torsional flexibility around its central carbon-carbon bond, which must be accurately represented to model both crystalline and solution-state behavior.

Prospective work involves using high-level quantum mechanical calculations to derive and validate force field parameters. researchgate.net An accurate force field would enable reliable predictions of crystal growth, solubility, and interactions with other molecules, which is fundamental to designing new materials and processes. ens-lyon.fracs.org

Interdisciplinary Research Opportunities

The full potential of this compound can only be realized through collaborative efforts that transcend traditional scientific disciplines.

Synergy between Chemistry, Materials Science, and Environmental Science

A powerful synergy exists at the intersection of chemistry, materials science, and environmental science for the study and application of this compound.

Chemistry provides the foundational understanding of the compound's synthesis, structure, and reactivity. americanelements.combuyersguidechem.comchemicalbook.com For example, chemical studies on its thermal decomposition pathways are crucial for its application in biorefineries. fengchengroup.com

Materials Science applies this chemical knowledge to create new materials with desired functionalities. This includes formulating and characterizing bioplastic composites, developing controlled-release systems, and engineering materials with specific thermal or mechanical properties.

Environmental Science provides the context and motivation for much of this research. The use of succinic acid derived from biomass fermentation positions calcium succinate as a sustainable building block. Environmental scientists can assess the lifecycle impact of new materials, study their biodegradability, and guide the development of greener technologies that contribute to a circular economy.

Future research should foster collaborations where chemists work to modify the compound for specific properties, materials scientists integrate it into functional devices and materials, and environmental scientists evaluate the sustainability and end-of-life considerations of the resulting products. This integrated approach is essential for translating fundamental research on this compound into real-world, sustainable technologies.

Cross-Disciplinary Approaches to Sustainable Chemistry and Engineering

The pursuit of sustainability in the context of this compound research is fundamentally reliant on the convergence of multiple scientific and engineering disciplines. This integrated approach is critical for addressing the multifaceted challenges associated with its production and application, from optimizing reaction conditions to assessing environmental impact and designing novel materials.

Chemists are at the forefront of developing greener synthesis routes for succinic acid, often through fermentation processes that utilize renewable biomass. A significant challenge in this bio-based production is the separation and purification of succinic acid from the fermentation broth. One common method involves the precipitation of calcium succinate. Here, chemical engineers play a pivotal role in designing and optimizing the crystallization process of this compound to ensure high purity and yield while minimizing energy consumption. This collaboration between chemists and engineers is essential for developing a process that is both efficient and environmentally benign.

Furthermore, the conversion of calcium succinate back to succinic acid often involves the use of strong acids like sulfuric acid, leading to the formation of calcium sulfate (gypsum) as a byproduct. dtu.dkresearchgate.net The disposal of this byproduct presents an environmental challenge. Cross-disciplinary teams are exploring alternative routes to mitigate this issue. For instance, materials scientists are investigating the potential to valorize the calcium sulfate byproduct, transforming it into a valuable component for construction materials or other applications. Simultaneously, chemists and biochemists are researching alternative separation techniques, such as membrane filtration and electrodialysis, to bypass the precipitation step altogether, thereby designing a more circular and waste-free process.

The direct application of this compound in sustainable materials is another promising avenue being explored through interdisciplinary research. Materials scientists and polymer chemists are investigating the incorporation of this compound as a bio-based filler or additive in biodegradable polymers. This approach aims to enhance the mechanical properties and biodegradability of bioplastics, creating novel composites for a range of applications, from packaging to agriculture. The table below illustrates the potential impact of such cross-disciplinary innovations on the sustainability of polymer composites.

Table 1: Impact of Cross-Disciplinary Research on Sustainable Polymer Composites

Disciplinary ContributionInnovationImpact on Sustainability
ChemistryDevelopment of bio-based succinic acid from renewable feedstocks.Reduces reliance on fossil fuels and lowers the carbon footprint of the base chemical.
Chemical EngineeringOptimization of this compound crystallization for purity and energy efficiency.Minimizes energy consumption and waste generation in the purification process.
Materials ScienceIncorporation of this compound as a functional additive in biopolymers.Enhances material properties, potentially increasing the application scope of biodegradable plastics.
Environmental ScienceLife cycle assessment of the entire process from biomass to final product.Provides a holistic view of the environmental impact, guiding further research and development toward more sustainable pathways.

Techno-economic analysis and life cycle assessment (LCA) are critical tools in guiding this cross-disciplinary research. These assessments, often conducted by chemical engineers and environmental scientists, provide a holistic view of the sustainability and economic viability of different production and application pathways for this compound. researchgate.net By identifying environmental hotspots and economic bottlenecks, these analyses help to direct research efforts toward the most promising and impactful areas. The integration of these assessments early in the research and development process ensures that sustainability is a core consideration from the outset.

The synergy between different fields is not just beneficial but essential for overcoming the hurdles in establishing this compound as a key component of a sustainable chemical industry. The challenges, ranging from process efficiency to byproduct management and material performance, are too complex to be solved from a single disciplinary perspective. Prospective avenues in this research area will likely involve even greater integration of disciplines, including computational chemistry for modeling crystallization processes, and biotechnology for developing more efficient fermentation strains. This collaborative spirit is the cornerstone of innovation in green chemistry and engineering, paving the way for a more sustainable and circular economy.

Q & A

Q. What experimental methodologies are recommended for synthesizing high-purity Calcium succinate hydrate single crystals?

The slow evaporation solution growth technique (SEST) is widely used for synthesizing single crystals of succinate hydrates. Key parameters include solvent selection (e.g., water or ethanol-water mixtures), controlled temperature (room temperature or slightly elevated), and stoichiometric ratios of calcium and succinic acid. For example, rubidium hydrogen succinate hydrate crystals were grown using water as a solvent, with intramolecular bonding stabilized by O–H–O and C–H–O interactions . Characterization via X-ray diffraction (XRD) confirms crystallinity and space group symmetry.

Q. Which analytical techniques are essential for characterizing the structural and functional properties of this compound?

  • XRD : Determines crystallinity, phase purity, and lattice parameters.
  • FTIR Spectroscopy : Identifies functional groups (e.g., carboxylate stretches at ~1600 cm⁻¹) and hydrogen bonding networks .
  • Thermogravimetric Analysis (TGA) : Quantifies hydration states by measuring mass loss upon dehydration .
  • Elemental Analysis : Validates stoichiometry using inductively coupled plasma (ICP) or combustion analysis.

Q. How can researchers determine the hydration state of this compound?

TGA is the primary method, as it measures weight loss corresponding to water release at specific temperatures. For example, monohydrates typically lose ~5-10% mass between 50–150°C. Complementary techniques like Karl Fischer titration or dynamic vapor sorption (DVS) can quantify hygroscopicity and hydration/dehydration reversibility .

Advanced Research Questions

Q. What factors influence the stability of this compound under varying environmental conditions, and how are they assessed?

Stability is affected by temperature, humidity, and mechanical stress. Accelerated aging studies can simulate harsh conditions:

  • Thermal Stability : Heat samples to 100–150°C and monitor phase changes via XRD or differential scanning calorimetry (DSC).
  • Hygroscopicity : Expose samples to controlled humidity (e.g., 0–90% RH) using DVS and assess water uptake.
  • Mechanical Stress : Conduct powder compaction studies to evaluate crystallinity loss using scanning electron microscopy (SEM) .

Q. How can contradictions in solubility or stability data between experimental and computational models be resolved?

Discrepancies often arise from incomplete hydration state characterization or polymorphism. To address this:

  • Perform comparative studies using multiple techniques (e.g., XRD, Raman spectroscopy) to confirm phase identity.
  • Validate computational models (e.g., density functional theory) with experimental solubility data under controlled pH and temperature .

Q. What experimental design approaches optimize the synthesis parameters of this compound for specific applications?

Full factorial design or response surface methodology (RSM) can systematically evaluate variables like reactant concentration, pH, and temperature. For example, polybutylene succinate (PBS) synthesis used factorial design to optimize fiber diameter, identifying solution concentration as the most critical factor . Similar approaches can be adapted for this compound to maximize yield or crystallinity.

Q. How do this compound interactions in composite materials affect their physicochemical properties?

Composite interactions (e.g., with polymers or inorganic matrices) can alter thermal stability, solubility, and mechanical strength. Methods include:

  • DSC : Measures glass transition temperature (Tg) changes in polymer composites.
  • Permeability Assays : Quantify drug release kinetics in pharmaceutical formulations using Franz diffusion cells .

Q. Which advanced techniques are used to assess purity and degradation products in this compound?

  • High-Performance Liquid Chromatography (HPLC) : Detects organic impurities or degradation byproducts.
  • Solid-State NMR : Resolves molecular environments of calcium and succinate ions, particularly in amorphous phases.
  • Mass Spectrometry (MS) : Identifies trace contaminants or hydration-induced structural modifications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.